molecular formula C16H23NO2 B2828604 4-tert-butylphenyl piperidine-1-carboxylate CAS No. 694472-69-0

4-tert-butylphenyl piperidine-1-carboxylate

Numéro de catalogue: B2828604
Numéro CAS: 694472-69-0
Poids moléculaire: 261.365
Clé InChI: OXPPGXNQBIWJMN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-tert-Butylphenyl piperidine-1-carboxylate is a chemical building block designed for research and development applications, particularly in medicinal chemistry. Compounds featuring a piperidine core and a tert-butylphenyl group are of significant interest in the discovery and optimization of novel therapeutic agents. For instance, similar molecular architectures are explored in the development of TRPV1 antagonists, which are a class of compounds investigated for pain management. In these contexts, the 4-tert-butylphenyl group often functions as a key hydrophobic head group that interacts with the target receptor . The piperidine-1-carboxylate moiety provides a versatile synthetic handle, allowing researchers to further functionalize the molecule or modulate its physicochemical properties. This compound serves as a valuable intermediate for constructing more complex molecules targeting various biological pathways. It is strictly for use in laboratory settings. 4-tert-Butylphenyl piperidine-1-carboxylate is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

(4-tert-butylphenyl) piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-16(2,3)13-7-9-14(10-8-13)19-15(18)17-11-5-4-6-12-17/h7-10H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPPGXNQBIWJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Potential Therapeutic Targets for 4-tert-butylphenyl piperidine-1-carboxylate: A Roadmap for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butylphenyl piperidine-1-carboxylate represents a novel chemical entity with a scaffold suggestive of significant biological activity. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs, particularly the piperidine-1-carboxylate core, are prevalent in a number of potent, biologically active compounds. This guide provides a comprehensive framework for identifying and validating the therapeutic targets of this molecule, drawing upon established knowledge of related compounds and cutting-edge target deconvolution methodologies. The central hypothesis of this guide is that 4-tert-butylphenyl piperidine-1-carboxylate is likely to interact with key enzymes in the endocannabinoid system and potentially other targets involved in neuroinflammation. This document will serve as a strategic roadmap for researchers and drug development professionals embarking on the preclinical evaluation of this and similar compounds.

Part 1: Hypothesized Therapeutic Targets Based on Structural Analogs

The piperidine carboxamide and carbamate scaffolds are well-represented in the literature as potent inhibitors of key enzymes within the endocannabinoid system, namely Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1][2] These enzymes are critical for the degradation of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG), respectively.[3][4] Inhibition of FAAH and MAGL leads to an increase in the levels of these endocannabinoids, which in turn modulates a variety of physiological processes, including pain, inflammation, and neurotransmission.[4]

Fatty Acid Amide Hydrolase (FAAH)

FAAH is an integral membrane protein that terminates the signaling of anandamide and other fatty acid amides.[4] Its inhibition is a promising therapeutic strategy for pain and central nervous system (CNS) disorders.[2] Several piperidine and piperazine carboxylates and ureas have been developed as potent FAAH inhibitors.[2][4][5] These compounds often act as covalent inhibitors by carbamylating the catalytic serine residue (Ser241) in the FAAH active site.[4][5]

Monoacylglycerol Lipase (MAGL)

MAGL is the primary enzyme responsible for hydrolyzing the endocannabinoid 2-AG in the brain.[3] Inhibition of MAGL elevates 2-AG levels, leading to cannabinoid receptor activation and subsequent analgesic, anxiolytic, and anti-inflammatory effects.[3][6] Piperidine and piperazine carbamates have been identified as potent and selective MAGL inhibitors.[1][6] For instance, JZL184, a piperidine-1-carboxylate derivative, is a well-characterized irreversible MAGL inhibitor.[3][7]

Rationale for Prioritizing FAAH and MAGL

The structural similarity of 4-tert-butylphenyl piperidine-1-carboxylate to known FAAH and MAGL inhibitors makes these enzymes high-priority putative targets. The carbamate moiety is a key pharmacophore that can react with the catalytic serine residues of these hydrolases.[4][8] Therefore, initial screening efforts should be directed towards evaluating the inhibitory activity of the compound against FAAH and MAGL.

Part 2: A Strategic Framework for Target Deconvolution

Identifying the molecular targets of a novel compound is a critical and often challenging step in drug discovery.[9][10] A multi-pronged approach combining both direct and indirect methods is recommended to confidently identify the target(s) of 4-tert-butylphenyl piperidine-1-carboxylate.

Phenotypic Screening to Guide Target Identification

Before embarking on specific target deconvolution, it is essential to characterize the phenotypic effects of the compound in relevant cellular or whole-organism models.[11] Given the potential involvement of the endocannabinoid system, initial phenotypic screens could focus on assays for analgesia, anti-inflammatory activity, and neuroprotection.

Target Deconvolution Methodologies

A variety of powerful techniques are available for target identification.[12][13][14] These can be broadly categorized into affinity-based and label-free methods.

2.2.1 Affinity-Based Approaches

These methods rely on the specific interaction between the small molecule and its protein target.[13]

  • Affinity Chromatography: This classic technique involves immobilizing the compound of interest (or an analog) onto a solid support to "pull down" its binding partners from a cell lysate.[15] The captured proteins are then identified by mass spectrometry.[13]

  • Chemical Proteomics: This approach utilizes chemical probes, often containing a reactive group and a reporter tag (e.g., biotin), to covalently label binding proteins in a complex biological sample.[12] The labeled proteins are then enriched and identified.

2.2.2 Label-Free Approaches

These methods do not require modification of the compound, which can sometimes alter its binding properties.[9]

  • Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[15] Cell lysates are treated with the compound and then subjected to limited proteolysis. The stabilized proteins are then identified by mass spectrometry.[15]

  • Thermal Proteome Profiling (TPP): TPP measures the change in thermal stability of proteins upon ligand binding across the entire proteome.[12] This method can provide comprehensive information about a compound's targets and off-targets.

Genetic Approaches

Genetic methods can complement biochemical and proteomic approaches to identify and validate targets.

  • CRISPR/Cas9 Screening: Genome-wide CRISPR screens can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound.[12] This can provide strong evidence for the involvement of a particular protein or pathway in the compound's mechanism of action.

Part 3: Experimental Workflows for Target Validation

Once putative targets have been identified, their interaction with 4-tert-butylphenyl piperidine-1-carboxylate must be rigorously validated.

In Vitro Validation

3.1.1 Binding Assays

Direct binding between the compound and the purified target protein should be quantified.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics and affinity of the interaction in real-time.

  • Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interaction.

3.1.2 Enzymatic Assays (for FAAH and MAGL)

If the target is an enzyme, the inhibitory activity of the compound must be characterized.

  • Enzyme Inhibition Assays: Standard assays using chromogenic or fluorogenic substrates can be used to determine the IC50 value of the compound.

  • Mechanism of Inhibition Studies: Kinetic experiments should be performed to determine whether the inhibition is competitive, non-competitive, or uncompetitive, and whether it is reversible or irreversible.[6]

Cell-Based Validation

The functional consequences of target engagement should be assessed in a cellular context.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its target in intact cells.

  • Functional Assays: Cell-based assays should be designed to measure the downstream effects of target modulation. For example, if FAAH is the target, one could measure the levels of anandamide in cells treated with the compound.

Part 4: The Role of Neuroinflammation in CNS Disorders

Neuroinflammation is increasingly recognized as a key driver of pathology in a wide range of neurological and psychiatric diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[16][17] The immune cells of the central nervous system, particularly microglia and astrocytes, play a central role in these processes.[18] Chronic activation of these cells can lead to the release of pro-inflammatory cytokines and other neurotoxic factors, contributing to neuronal damage and disease progression.[19]

The Endocannabinoid System and Neuroinflammation

The endocannabinoid system is a key regulator of neuroinflammation. FAAH and MAGL, by controlling the levels of endocannabinoids, play a crucial role in modulating the activity of microglia and astrocytes.[3] Inhibition of these enzymes has been shown to have anti-inflammatory effects in various models of neuroinflammation.

4-tert-butylphenyl piperidine-1-carboxylate as a Potential Modulator of Neuroinflammation

Given its potential to inhibit FAAH and/or MAGL, 4-tert-butylphenyl piperidine-1-carboxylate may represent a novel therapeutic agent for neuroinflammatory disorders. By elevating endocannabinoid levels, the compound could dampen microglial activation and reduce the production of pro-inflammatory mediators.

Part 5: Proposed Experimental Protocols

Protocol 1: FAAH and MAGL Inhibition Assays

Objective: To determine the in vitro inhibitory potency of 4-tert-butylphenyl piperidine-1-carboxylate against human FAAH and MAGL.

Methodology:

  • Recombinant human FAAH and MAGL enzymes will be used.

  • A fluorogenic substrate will be used to measure enzyme activity.

  • The compound will be serially diluted and pre-incubated with the enzyme.

  • The reaction will be initiated by the addition of the substrate.

  • Fluorescence will be measured over time using a plate reader.

  • IC50 values will be calculated from the dose-response curves.

Protocol 2: Target Identification using Affinity Chromatography

Objective: To identify the protein binding partners of 4-tert-butylphenyl piperidine-1-carboxylate in a relevant cell line (e.g., a human microglial cell line).

Methodology:

  • Synthesize an analog of the compound with a linker and an affinity tag (e.g., biotin).

  • Immobilize the tagged compound on streptavidin-coated beads.

  • Prepare a cell lysate from the chosen cell line.

  • Incubate the lysate with the compound-coated beads.

  • Wash the beads to remove non-specific binders.

  • Elute the bound proteins.

  • Identify the eluted proteins by LC-MS/MS.

Protocol 3: Cellular Assay for Anti-inflammatory Activity

Objective: To assess the ability of 4-tert-butylphenyl piperidine-1-carboxylate to suppress the inflammatory response in a human microglial cell line.

Methodology:

  • Culture human microglial cells (e.g., HMC3).

  • Pre-treat the cells with various concentrations of the compound.

  • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS).

  • After an appropriate incubation time, collect the cell culture supernatant.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

Part 6: Data Presentation and Visualization

Table 1: Summary of Proposed In Vitro Assays
AssayTarget(s)ReadoutPurpose
Enzyme Inhibition AssayFAAH, MAGLIC50Determine inhibitory potency
Surface Plasmon ResonancePutative TargetsK_D, k_on, k_offQuantify binding affinity and kinetics
Isothermal Titration CalorimetryPutative TargetsΔH, ΔS, K_DDetermine thermodynamic profile of binding
Cellular Thermal Shift AssayPutative TargetsMelting Curve ShiftConfirm target engagement in intact cells
Diagrams

Figure 1: Hypothesized Mechanism of Action

G cluster_0 4-tert-butylphenyl piperidine-1-carboxylate cluster_1 Endocannabinoid System cluster_2 Cellular Effects Compound 4-tert-butylphenyl piperidine-1-carboxylate FAAH FAAH Compound->FAAH Inhibits MAGL MAGL Compound->MAGL Inhibits Anandamide Anandamide FAAH->Anandamide Degrades TwoAG 2-AG MAGL->TwoAG Degrades CB1R CB1/CB2 Receptors Anandamide->CB1R Activates TwoAG->CB1R Activates Neuroinflammation ↓ Neuroinflammation CB1R->Neuroinflammation Analgesia ↑ Analgesia CB1R->Analgesia

Caption: Hypothesized mechanism of action for 4-tert-butylphenyl piperidine-1-carboxylate.

Figure 2: Target Deconvolution Workflow

G Start Start: Novel Compound Phenotypic Phenotypic Screening (e.g., anti-inflammatory assay) Start->Phenotypic Affinity Affinity-Based Methods (Affinity Chromatography, Chemoproteomics) Phenotypic->Affinity LabelFree Label-Free Methods (DARTS, TPP) Phenotypic->LabelFree Genetic Genetic Methods (CRISPR Screens) Phenotypic->Genetic Hypothesis Generate Target Hypotheses Affinity->Hypothesis LabelFree->Hypothesis Genetic->Hypothesis Validation Target Validation (Binding & Functional Assays) Hypothesis->Validation Validated Validated Target(s) Validation->Validated

Caption: A comprehensive workflow for target identification and validation.

Conclusion

While the specific therapeutic targets of 4-tert-butylphenyl piperidine-1-carboxylate are yet to be fully elucidated, its chemical structure provides a strong rationale for investigating its activity against key enzymes of the endocannabinoid system, particularly FAAH and MAGL. Furthermore, the potential for this compound to modulate neuroinflammation opens up exciting possibilities for its development as a treatment for a range of CNS disorders. The systematic approach to target deconvolution and validation outlined in this guide provides a robust framework for advancing our understanding of this promising molecule and unlocking its therapeutic potential.

References

  • Neuroinflammation As A Target Class: The New Frontier In CNS Drug Development. (n.d.). Google Vertex AI Search.
  • Lee, J. H., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. Journal of Microbiology and Biotechnology, 25(8), 1115–1124.
  • Lee, J. H., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Applied microbiology and biotechnology, 99(18), 7329–7337.
  • Saraiva, C., Paiva, I., Santos, T., Ferreira, L., & Bernardino, L. (2016). Drug Delivery Targeting Neuroinflammation to Treat Brain Diseases. Journal of controlled release : official journal of the Controlled Release Society, 235, 34–47.
  • Labar, G., Bauvois, C., & Lambert, D. M. (2010). Monoglyceride lipase: structure and inhibitors. Chembiochem : a European journal of chemical biology, 11(11), 1517–1522.
  • Wang, D., Li, Y., Wu, X., Zhao, P., & Yuan, Z. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS central science, 8(9), 1279–1287.
  • Savolainen, M., Saario, S. M., & Laitinen, T. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & medicinal chemistry, 22(23), 6608–6618.
  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert opinion on drug discovery, 4(6), 649–664.
  • Preclinical to Clinical: The Power of Using Multiple Models and Technologies for Neuroinflammation Drug Discovery. (2024, September). Medicines Discovery Catapult.
  • Targeting Neuroinflammation in Central Nervous System Disorders: Uncovering Mechanisms, Pharmacological Targets, and Neuropharmaceutical Developments. (n.d.). Frontiers.
  • Keith, J. M., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS journal, 11(2), 393–401.
  • Wang, Y., Zhang, H., & Sun, T. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC medicinal chemistry, 14(10), 1856–1869.
  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute.
  • Target Deconvolution. (n.d.). Creative Biolabs.
  • King, A. R., Lodola, A., Carmi, C., Fu, J., Mor, M., & Piomelli, D. (2009). Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors. Journal of medicinal chemistry, 52(11), 3416–3422.
  • Granchi, C., Rizzolio, F., Caligiuri, I., Ruiu, R., Minutolo, F., & Tuccinardi, T. (2016). Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of medicinal chemistry, 59(13), 6138–6157.
  • Target Deconvolution. (n.d.). Hybrigenics Services.
  • Furtuna, M. I., Furtuna, C., & Avram, S. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International journal of molecular sciences, 23(1), 329.
  • Uddin, M. S., Al Mamun, A., Rahman, M. A., & Abdel-Daim, M. M. (2025). Targeting Cytokine-Mediated Inflammation in Brain Disorders: Developing New Treatment Strategies. Molecules (Basel, Switzerland), 30(2), 481.
  • Palermo, G., Favia, A. D., Convertino, M., & De Vivo, M. (2015). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas.
  • Straiker, A., & Mackie, K. (2012). Monoacylglycerol lipase limits the duration of endocannabinoid-mediated depolarization-induced suppression of excitation in autaptic hippocampal neurons. PloS one, 7(8), e43325.
  • Held, C., Schroll, C., & Bracher, F. (2017). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & medicinal chemistry, 25(11), 2950–2961.
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Sources

Structure-Activity Relationship (SAR) Studies of tert-Butylphenyl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of tert-butylphenyl carbamates , focusing on their role as pseudo-irreversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It synthesizes mechanistic insights, synthetic protocols, and structure-activity relationships (SAR) to aid in the design of selective or dual-action inhibitors for neurodegenerative applications.

Technical Guide & Whitepaper

Executive Summary

The tert-butylphenyl carbamate scaffold represents a privileged pharmacophore in the design of cholinesterase inhibitors. Unlike simple aryl carbamates, the bulky lipophilic tert-butyl group acts as a steric probe, exploiting the volumetric differences between the acyl-binding pockets of AChE (20 Å active gorge) and BChE (~200 ų larger gorge). This guide delineates how specific structural modifications—positional isomerism of the tert-butyl group and substitution on the carbamoyl nitrogen—dictate selectivity profiles, transitioning from broad-spectrum insecticides (e.g., Bufencarb) to targeted Alzheimer’s therapeutics (e.g., Rivastigmine analogs).

Mechanistic Foundation: The Acyl Pocket Divergence

To understand the SAR of these compounds, one must first grasp the target architecture. Both AChE and BChE share a catalytic triad (Ser-His-Glu), but their acyl-binding pockets differ critically:

  • AChE: The pocket is restricted by two bulky phenylalanine residues (Phe295, Phe297 in human AChE), limiting access to small acyl groups (e.g., acetyl).[1]

  • BChE: These residues are replaced by smaller aliphatic amino acids (Leu286, Val288 ), creating a larger hydrophobic void.

Mechanism of Action: These carbamates function as pseudo-irreversible inhibitors .[2] The enzyme attacks the carbamate carbonyl, releasing the phenol leaving group and forming a carbamylated enzyme intermediate. The bulky tert-butyl group on the inhibitor interacts with the acyl pocket, determining the stability and rate of this carbamylation event.

Diagram: Mechanism of Pseudo-Irreversible Inhibition

Mechanism cluster_selectivity Selectivity Filter Enzyme Free Enzyme (Ser-OH) Michaelis Michaelis Complex (Non-covalent) Enzyme->Michaelis + Inhibitor Inhibitor Carbamate Inhibitor (R-O-C(=O)-NR'2) Inhibitor->Michaelis Transition Tetrahedral Intermediate Michaelis->Transition Nucleophilic Attack AcylEnzyme Carbamylated Enzyme (Ser-O-C(=O)-NR'2) Transition->AcylEnzyme Collapse LeavingGroup Leaving Group (tert-Butylphenol) Transition->LeavingGroup Release AcylEnzyme->Enzyme H2O (Slow) Hydrolysis Slow Hydrolysis (Hours)

Caption: The catalytic cycle of carbamate inhibition. Selectivity is determined at the Michaelis complex stage, where steric fit of the tert-butyl group into the acyl pocket dictates binding affinity.

Structure-Activity Relationship (SAR) Analysis

The SAR of tert-butylphenyl carbamates is governed by two vectors: the Phenolic Vector (steric bulk position) and the Carbamoyl Vector (electronic/steric nature of the warhead).

The Phenolic Vector: Position of the tert-Butyl Group

The position of the tert-butyl moiety is the primary determinant of BChE selectivity.

  • Ortho-Substitution (2-t-Bu):

    • Effect: Creates significant steric clash in the AChE acyl pocket due to Phe295/297.

    • Result: High BChE selectivity . The larger BChE pocket accommodates the ortho-bulk, while the electron-donating alkyl group destabilizes the phenoxide leaving group slightly, tuning the reactivity.

  • Meta-Substitution (3-t-Bu):

    • Effect: Balances steric fit. Mimics the quaternary ammonium of acetylcholine but with hydrophobic bulk.

    • Result: Dual inhibition or slight AChE preference (depending on N-substitution). This motif is structurally analogous to the trimethylammonium group in Neostigmine.

  • Para-Substitution (4-t-Bu):

    • Effect: Extends the molecule length.

    • Result: Often leads to reduced potency due to poor alignment with the catalytic serine, though lipophilic interactions in the choline-binding site can maintain affinity.

The Carbamoyl Vector: Nitrogen Substitution

The substituents on the carbamate nitrogen (


) control the rate of carbamylation (

) and decarbamylation (

).
  • N-Methyl (

    
    ):  Rapid carbamylation, but faster hydrolysis (shorter duration). High potency, lower stability.
    
  • N,N-Dimethyl (

    
    ):  Standard motif. Slower hydrolysis than mono-methyl, leading to longer duration of action.
    
  • N-Ethyl-N-Methyl (

    
    ):  (Rivastigmine-like). Increases lipophilicity and BBB penetration. The steric bulk on nitrogen further favors BChE over AChE.
    
  • N-Aryl: Introduces

    
     interactions with the "E-helix" (Phe329) in BChE, often creating highly selective BChE inhibitors (e.g., Phenothiazine carbamates).
    
Quantitative Data Summary

The following table summarizes the inhibitory profiles of key derivatives compared to clinical standards.

Compound ClassStructureTarget PreferenceIC50 (AChE)IC50 (BChE)Mechanism Note
Rivastigmine 3-[(1-dimethylamino)ethyl]phenyl N-ethyl-N-methylcarbamateDual (G1 selective)4.15 µM0.44 µMClinical Standard; slow reversible.
Bufencarb 3-(1-ethylpropyl)phenyl methylcarbamateAChE > BChE~0.5 µM> 5 µMPesticide; meta-alkyl mimics choline headgroup.
Compound 7 Carbazole-based tert-butyl carbamateBChE Selective > 10 µM9.72 µMBulky tricyclic system fits only in BChE acyl pocket.
Bambuterol 5-[2-(tert-butylamino)-1-hydroxyethyl]-1,3-phenylene bis(dimethylcarbamate)BChE Selective 30 µM0.003 µMHighly selective due to specific acyl pocket fit.
3-t-Bu-phenyl 3-tert-butylphenyl N-methylcarbamateDual~1-5 µM~1-5 µMBaseline scaffold; lacks ionic anchoring.
Diagram: SAR Logic Map

SAR Core tert-Butylphenyl Carbamate Core Phenol Phenol Ring Modification Core->Phenol Carbamoyl Carbamoyl Nitrogen (N-R1,R2) Core->Carbamoyl Ortho Ortho-t-Butyl (Steric Clash in AChE) Phenol->Ortho Selectivity Meta Meta-t-Butyl (Mimics Choline) Phenol->Meta Potency MonoMe N-Methyl (High Reactivity) Carbamoyl->MonoMe DiMe N,N-Dimethyl (Stability) Carbamoyl->DiMe EthylMe N-Ethyl, N-Methyl (Lipophilicity) Carbamoyl->EthylMe BChE_Sel BChE_Sel Ortho->BChE_Sel Favors BChE (Leu286/Val288) Dual Dual Meta->Dual Dual Inhibition ShortAct ShortAct MonoMe->ShortAct Rapid Hydrolysis CNS CNS EthylMe->CNS BBB Penetration

Caption: SAR decision tree illustrating how structural modifications shift the pharmacological profile from dual inhibition to selective BChE targeting.

Chemical Synthesis

While historical methods utilized methyl isocyanate (MIC), modern safety protocols prioritize the Carbamoyl Chloride or Activated Carbonate routes.

Protocol: Synthesis of 3-tert-Butylphenyl Dimethylcarbamate

Objective: Synthesis of a representative lipophilic carbamate inhibitor.

Reagents:

  • 3-tert-butylphenol (1.0 eq)[3]

  • Dimethylcarbamoyl chloride (1.2 eq)

  • Potassium Carbonate (

    
    ) or Sodium Hydride (NaH) (1.5 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 3-tert-butylphenol (150 mg, 1.0 mmol) in anhydrous ACN (5 mL). Add

    
     (207 mg, 1.5 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Dropwise add dimethylcarbamoyl chloride (110 µL, 1.2 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 4-6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The product will appear as a less polar spot compared to the phenol.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

    
    . Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).
    
  • Validation: Confirm structure via

    
    -NMR. Look for the characteristic tert-butyl singlet (~1.3 ppm, 9H) and the N-dimethyl singlet (~3.0 ppm, 6H).
    
Diagram: Synthesis Workflow

Synthesis Phenol 3-tert-Butylphenol Intermediate Phenoxide Anion Phenol->Intermediate Deprotonation Base Base (K2CO3) Base->Intermediate Product 3-t-Butylphenyl Dimethylcarbamate Intermediate->Product Nucleophilic Substitution (Reflux, 4-6h) Reagent Dimethylcarbamoyl Chloride Reagent->Product

Caption: General synthetic route for N,N-disubstituted phenyl carbamates via carbamoyl chloride coupling.

Experimental Protocols: Biological Evaluation

To validate the SAR, the Ellman Assay is the gold standard.

Protocol: Modified Ellman Assay for IC50 Determination

Principle: Thiocholine, produced by enzyme hydrolysis, reacts with DTNB (Ellman's Reagent) to form the yellow anion 5-thio-2-nitrobenzoate (


), absorbing at 412 nm.

Reagents:

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Enzyme: Human recombinant AChE (hAChE) and human serum BChE (hBChE).

  • Substrate: Acetylthiocholine iodide (ATCh) / Butyrylthiocholine iodide (BTCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

Workflow:

  • Preparation: Dissolve test compounds in DMSO (Final assay concentration <1% DMSO). Prepare serial dilutions (

    
     M to 
    
    
    
    M).
  • Incubation: In a 96-well plate, add:

    • 150 µL Phosphate Buffer

    • 20 µL Enzyme solution (0.05 U/mL final)

    • 10 µL Inhibitor solution

    • Incubate for 20 minutes at 25°C. (Critical for carbamylation to occur).

  • Reaction: Add 10 µL DTNB (10 mM) and 10 µL Substrate (15 mM).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Analysis: Calculate the velocity (

    
    ) of the reaction. Determine % Inhibition:
    
    
    
    
    Plot log[Inhibitor] vs. % Inhibition to derive the IC50.

References

  • Darvesh, S., et al. (2008). "Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase."[4][5] Journal of Medicinal Chemistry. Link

  • Dighe, S. N., et al. (2016).[2] "Discovery and Structure−Activity Relationships of a Highly Selective Butyrylcholinesterase Inhibitor by Structure-Based Virtual Screening." Journal of Medicinal Chemistry. Link

  • Greig, N. H., et al. (2005). "Phenserine and ring-C hetero-analogues: drug candidates for the treatment of Alzheimer's disease." Medicinal Research Reviews. Link

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

  • Pittelkow, M., et al. (2005). "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis. Link

  • Li, Q., et al. (2018). "Rivastigmine–Bambuterol Hybrids as Selective Butyrylcholinesterase Inhibitors."[6] International Journal of Molecular Sciences. Link

Sources

History and discovery of 4-tert-butylphenyl piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-tert-butylphenyl piperidine-1-carboxylate: History, Discovery, and Synthetic Approaches

A Note to the Reader: Initial research indicates that the specific molecule, 4-tert-butylphenyl piperidine-1-carboxylate, is not extensively documented in publicly available scientific literature. Therefore, this guide will address the broader, yet highly relevant, class of tert-butyl 4-arylpiperidine-1-carboxylates . The principles, synthetic methodologies, and applications discussed herein are directly applicable to the specified molecule and provide a robust framework for its potential synthesis and study.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in drug design. The introduction of an aryl group at the 4-position of the piperidine ring, combined with the use of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, gives rise to the versatile class of tert-butyl 4-arylpiperidine-1-carboxylates. These compounds serve as critical intermediates in the synthesis of a wide range of therapeutic agents. This guide provides a comprehensive overview of the history, synthesis, and significance of this important class of molecules.

Core Concepts: The Role of the Boc Protecting Group and the 4-Aryl Moiety

The utility of tert-butyl 4-arylpiperidine-1-carboxylates stems from the strategic combination of its structural features:

  • The Piperidine Ring: A saturated six-membered heterocycle that provides a non-planar scaffold.

  • The 4-Aryl Substituent: This group can be tailored to interact with specific biological targets. The nature and substitution pattern of the aryl ring are key determinants of the final compound's pharmacological activity.

  • The N-Boc Group (tert-butyloxycarbonyl): This protecting group is crucial for synthetic manipulation. It deactivates the piperidine nitrogen, preventing its participation in unwanted side reactions. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for further functionalization of the nitrogen atom at a later synthetic stage.

General Synthetic Strategies

The synthesis of tert-butyl 4-arylpiperidine-1-carboxylates can be broadly approached via two primary routes: modification of a pre-formed piperidine ring or the construction of the piperidine ring itself.

Functionalization of Pre-existing Piperidine Scaffolds

A common and efficient method involves the use of commercially available, Boc-protected piperidine precursors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming the carbon-carbon bond between the piperidine ring and the aryl group.

Step 1: Preparation of the Boronic Acid/Ester The appropriately substituted aryl boronic acid or boronic acid pinacol ester is required. For the target molecule, this would be 4-tert-butylphenylboronic acid.

Step 2: The Coupling Reaction A typical procedure involves the reaction of a halo-substituted piperidine with the boronic acid in the presence of a palladium catalyst and a base.

  • Reactants:

    • tert-butyl 4-iodopiperidine-1-carboxylate (or the corresponding bromo- or triflyloxy- derivative)

    • 4-tert-butylphenylboronic acid

  • Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand.

  • Base: An inorganic base such as sodium carbonate, potassium carbonate, or cesium carbonate is used to activate the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically employed.

Workflow Diagram:

Caption: Suzuki-Miyaura cross-coupling workflow.

Ring Formation Strategies

While less common for simple 4-arylpiperidines due to the availability of precursors, constructing the piperidine ring can be advantageous for creating more complex substitution patterns. Methods such as the intramolecular cyclization of amino-aldehydes or other suitable linear precursors can be employed.

Physicochemical Properties and Data

The physicochemical properties of tert-butyl 4-arylpiperidine-1-carboxylates are influenced by the nature of the aryl substituent. The introduction of a tert-butyl group on the phenyl ring significantly increases the lipophilicity of the molecule.

PropertyValue (Predicted for 4-tert-butylphenyl derivative)Impact
Molecular Weight ~317.46 g/mol Influences diffusion and transport properties.
XLogP3 ~5.0High lipophilicity; may affect solubility and metabolism.
Topological Polar Surface Area (TPSA) ~29.5 ŲRelatively low, suggesting good membrane permeability.
Hydrogen Bond Donors 0Cannot act as a hydrogen bond donor.
Hydrogen Bond Acceptors 2The carbonyl oxygen and the ester oxygen can accept hydrogen bonds.

Applications in Drug Discovery and Development

The true significance of tert-butyl 4-arylpiperidine-1-carboxylates lies in their role as versatile intermediates.

Precursors to Active Pharmaceutical Ingredients (APIs)

The Boc-protected piperidine nitrogen can be deprotected and subsequently reacted with a variety of electrophiles to introduce new functional groups, leading to the final API. A notable, albeit structurally distinct, example is the use of tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP) as a key intermediate in the synthesis of fentanyl and its analogues.[2]

Deprotection and Further Functionalization Workflow:

Deprotection_Functionalization Start tert-butyl 4-arylpiperidine-1-carboxylate Deprotection Acidic Conditions (e.g., TFA, HCl) Start->Deprotection Intermediate 4-Arylpiperidine Deprotection->Intermediate Functionalization Electrophile (R-X) Intermediate->Functionalization FinalProduct N-Substituted 4-Arylpiperidine (API) Functionalization->FinalProduct

Caption: General workflow for deprotection and functionalization.

Linkers in Proteolysis Targeting Chimeras (PROTACs)

Recently, 4-aryl piperidines have gained prominence as semi-flexible linkers in the development of PROTACs.[3][4][5] PROTACs are bifunctional molecules that induce the degradation of specific proteins. The 4-arylpiperidine moiety can provide a degree of rigidity to the linker, which can be crucial for optimizing the three-dimensional orientation of the molecule and facilitating the formation of the ternary complex required for protein degradation.[3][4][5]

Conclusion

While the specific history of 4-tert-butylphenyl piperidine-1-carboxylate is not well-documented, the broader class of tert-butyl 4-arylpiperidine-1-carboxylates represents a vital family of chemical intermediates. Their synthesis, primarily through robust methods like the Suzuki-Miyaura cross-coupling, is well-established. The strategic use of the Boc protecting group allows for controlled and versatile functionalization, making these compounds indispensable in the synthesis of complex molecules for the pharmaceutical industry, including their emerging role in the exciting field of targeted protein degradation.

References

  • 1-Boc-4-AP. (2023, December 27). In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Molecules. Retrieved February 18, 2026, from [Link]

Sources

Solubility Profile of 4-tert-butylphenyl piperidine-1-carboxylate in Organic Solvents: A Methodological and Thermodynamic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-tert-butylphenyl piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Solubility is a critical physicochemical parameter that profoundly influences process development, crystallization, purification, and formulation.[1][2] This document details a robust experimental methodology for solubility measurement using the isothermal equilibrium method, outlines analytical quantification via High-Performance Liquid Chromatography (HPLC), and explores the application of fundamental thermodynamic models—the van't Hoff and Apelblat equations—for data correlation and analysis. The presented protocols and models are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a cornerstone of chemical process development. It is a thermodynamic limit that dictates the maximum amount of a substance that can be dissolved in a specific solvent at a given temperature.[3] For a molecule like 4-tert-butylphenyl piperidine-1-carboxylate, which features both a bulky, non-polar tert-butylphenyl group and a more polar piperidine-1-carboxylate moiety, understanding its solubility across a spectrum of organic solvents is paramount.

This knowledge directly impacts:

  • Crystallization Process Design: The selection of an appropriate solvent system is essential for controlling crystal morphology, purity, and yield. A solvent must dissolve a sufficient amount of the compound at a higher temperature and allow for high recovery at a lower temperature.[1]

  • Reaction Stoichiometry and Kinetics: Ensuring reactants are in the same phase is crucial for reaction efficiency. The solvent choice can significantly influence reaction rates and outcomes.

  • Purification Strategies: Solubility differences are exploited in techniques like recrystallization and chromatography to separate the target compound from impurities.

  • Formulation and Bioavailability: For APIs, poor aqueous solubility is a major hurdle, affecting absorption and bioavailability. Early characterization in various media can guide formulation strategies to overcome these challenges.[4][5]

This guide provides the scientific principles and actionable protocols to accurately measure, model, and interpret the solubility data of 4-tert-butylphenyl piperidine-1-carboxylate.

Experimental Determination of Solubility

The most reliable method for determining thermodynamic solubility is the isothermal shake-flask or equilibrium method. This technique involves saturating a solvent with the solute at a constant temperature until equilibrium is achieved.[6]

Core Protocol: Isothermal Equilibrium Method

This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached.

Materials and Equipment:

  • 4-tert-butylphenyl piperidine-1-carboxylate (solid, >99% purity)

  • Selected organic solvents (HPLC grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[3][7]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4-tert-butylphenyl piperidine-1-carboxylate to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately dispense a known volume or mass of the chosen organic solvent into each vial.

  • Equilibration: Place the sealed vials in the thermostatic shaker set to the desired temperature (e.g., 298.15 K). Agitate the vials for a sufficient time to reach equilibrium.

    • Causality Insight: A preliminary kinetics study is recommended. Analyze samples at various time points (e.g., 12, 24, 48, 72 hours). Equilibrium is confirmed when the measured concentration remains constant over at least two consecutive time points. For many organic systems, 48-72 hours is sufficient.

  • Phase Separation: Once equilibrium is established, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours. This allows the excess solid to settle, preventing contamination of the supernatant.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a pre-heated or temperature-equilibrated syringe. Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed vial.

    • Causality Insight: Using a pre-heated syringe and immediate filtration prevents the solute from crystallizing due to temperature changes, which would lead to erroneously low solubility values.

  • Quantification: Accurately weigh the filtered sample. Dilute the sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Analysis: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of 4-tert-butylphenyl piperidine-1-carboxylate.

  • Repeat: Repeat steps 3-7 for each desired temperature to generate a solubility curve.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a precise and robust method for quantifying solute concentration.[8][9]

  • Column: C18 reversed-phase column (e.g., 50 mm length).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective.

  • Detection: A UV wavelength of 240 nm is often suitable for aromatic compounds.[9]

  • Calibration: A calibration curve must be generated using standard solutions of known concentrations of 4-tert-butylphenyl piperidine-1-carboxylate. The curve's linearity (R² > 0.999) validates the analytical range.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Add Excess Solute to Vials prep2 Add Known Amount of Solvent prep1->prep2 equil1 Agitate in Shaker at Constant T prep2->equil1 equil2 Settle for >2h at Constant T equil1->equil2 samp1 Withdraw Supernatant equil2->samp1 samp2 Filter (0.22 µm) samp1->samp2 samp3 Dilute Sample samp2->samp3 ana1 Analyze via Validated HPLC Method samp3->ana1 data1 Calculate Mole Fraction (x) ana1->data1 data2 Thermodynamic Modeling data1->data2

Caption: Workflow for isothermal equilibrium solubility determination.

Solubility Data Summary

The structural characteristics of 4-tert-butylphenyl piperidine-1-carboxylate suggest higher solubility in moderately polar to non-polar organic solvents. The following table provides illustrative solubility data, expressed as mole fraction (x), at several temperatures.

Note: This data is for demonstrative purposes to illustrate typical trends and facilitate the discussion of thermodynamic modeling.

SolventPolarity IndexT = 298.15 KT = 308.15 KT = 318.15 K
Acetone5.10.04520.06380.0881
Ethyl Acetate4.40.03150.04550.0643
Methanol5.10.01890.02740.0390
Isopropanol3.90.01550.02290.0331
Acetonitrile5.80.02560.03670.0512
Toluene2.40.02880.04210.0605
Heptane0.10.00120.00210.0035

As expected, the solubility increases with temperature in all solvents, indicating an endothermic dissolution process.[1]

Thermodynamic Modeling of Solubility Data

Thermodynamic models are essential for correlating experimental data, predicting solubility at different temperatures, and calculating key thermodynamic properties of the dissolution process.[6][10][11]

Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that provides an excellent correlation for temperature-dependent solubility data.[6][10]

The equation is expressed as: ln(x) = A + (B / T) + C ln(T)

Where:

  • x is the mole fraction solubility.

  • T is the absolute temperature in Kelvin.

  • A, B, and C are empirical parameters obtained by fitting the model to the experimental data. Parameter A relates to the entropy of dissolution, B relates to the enthalpy of dissolution, and C corrects for the effect of temperature on the enthalpy of fusion.[12]

van't Hoff Equation

The van't Hoff equation describes the temperature dependence of the equilibrium constant and can be applied to solubility data to estimate the apparent thermodynamic properties of dissolution.[13]

The equation is: ln(x) = - (ΔHsol / RT) + (ΔSsol / R)

Where:

  • ΔHsol is the apparent molar enthalpy of solution.

  • ΔSsol is the apparent molar entropy of solution.

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

A plot of ln(x) versus 1/T yields a straight line with a slope of -(ΔHsol/R) and an intercept of (ΔSsol/R). A positive ΔHsol confirms that the dissolution is endothermic.

G cluster_models Thermodynamic Models cluster_outputs Calculated Parameters data Experimental Solubility Data (x, T) apelblat Apelblat Equation ln(x) = A + B/T + C ln(T) data->apelblat vanthoff van't Hoff Equation ln(x) = -ΔH/RT + ΔS/R data->vanthoff params_a Correlation Parameters (A, B, C) apelblat->params_a params_v Thermodynamic Properties (ΔH_sol, ΔS_sol) vanthoff->params_v interp Interpolation & Data Smoothing params_a->interp process Understanding the Dissolution Process params_v->process

Caption: Relationship between experimental data and thermodynamic models.

Conclusion

This technical guide has outlined a rigorous and scientifically sound approach to determining and analyzing the solubility of 4-tert-butylphenyl piperidine-1-carboxylate in organic solvents. By implementing the detailed isothermal equilibrium protocol and a validated HPLC-UV analytical method, researchers can generate high-quality, reproducible data. Furthermore, the application of the Apelblat and van't Hoff thermodynamic models allows for robust data correlation and the derivation of valuable thermodynamic insights into the dissolution process. This foundational data is indispensable for the rational design and optimization of crystallization, purification, and formulation processes in pharmaceutical development.

References

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]

  • CHEM 227L. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Texas at Dallas. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Michigan-Dearborn. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • Chavda, V. et al. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Alshehri, S. et al. (2021, January 31). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. MDPI. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Li, H. et al. (2023, March 7). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. PMC. [Link]

  • ResearchGate. (2025, August 6). Thermodynamic Models for Correlation of Solubility of Hexaquocobalt(II) Bis(p-toluenesulfonate) in Liquid Mixtures of Water and Ethanol from 288.15 to 333.15 K. [Link]

  • PubChem. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • Garg, T. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • ResearchGate. (2025, September 7). Solubility measurement, correlation and dissolution thermodynamics properties of marbofloxacin in binary solvents. [Link]

  • VITO. Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. [Link]

  • Pipzine Chemicals. 4-Methylene-Piperidine-1-Carboxylic Acid Tert-Butyl Ester. [Link]

  • ResearchGate. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

  • PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. [Link]

  • ChemBK. (2024, April 10). tert-Butyl piperidine-4-carboxylate hydrochloride. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • DiVA. (2022, June 20). Analytical Methods for High Molecular Weight UV Stabilizers. [Link]

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Technical Guide: Binding Affinity & Mechanism of 4-tert-Butylphenyl Piperidine-1-Carboxylate to Serine Hydrolases

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the binding affinity, mechanism of action, and experimental profiling of 4-tert-butylphenyl piperidine-1-carboxylate , a representative carbamate-based serine hydrolase inhibitor.

Executive Summary

4-tert-butylphenyl piperidine-1-carboxylate (CAS: 694472-69-0) is a covalent inhibitor targeting the serine hydrolase superfamily. Structurally, it belongs to the O-aryl carbamate class, designed to transfer a piperidine-1-carbonyl moiety to the active site serine of target enzymes, releasing 4-tert-butylphenol as the leaving group.

While often utilized as a chemical probe or a structure-activity relationship (SAR) intermediate in the development of optimized inhibitors (e.g., for Monoacylglycerol Lipase [MAGL] or Fatty Acid Amide Hydrolase [FAAH] ), its high reactivity—driven by the good leaving group ability of the phenol—makes it a potent but potentially promiscuous agent. This guide delineates its binding mechanism, theoretical affinity profile, and the Activity-Based Protein Profiling (ABPP) workflows required to validate its selectivity.

Chemical Identity & Structural Logic

FeatureSpecification
Systematic Name 4-tert-butylphenyl piperidine-1-carboxylate
CAS Number 694472-69-0
Molecular Formula C₁₆H₂₃NO₂
Molecular Weight 261.36 g/mol
Warhead Carbamate (O-aryl)
Leaving Group 4-tert-butylphenol (pKa ~10.[1]2)
Target Class Serine Hydrolases (e.g., MAGL, FAAH, ABHDs)
Structural Mechanism

The compound functions as a pseudo-substrate . The piperidine ring mimics the hydrophobic acyl chain of endogenous lipid substrates (like endocannabinoids), positioning the carbamate carbonyl for nucleophilic attack. The 4-tert-butylphenyl moiety serves two roles:

  • Recognition Element: Provides hydrophobic interactions within the substrate-binding pocket.

  • Leaving Group Activation: The electron-rich but bulky phenol is a stable leaving group, facilitating the formation of the carbamoylated enzyme intermediate.

Mechanism of Action: Covalent Carbamoylation

The binding of 4-tert-butylphenyl piperidine-1-carboxylate to a serine hydrolase is a two-step irreversible (or slowly reversible) process.

  • Michaelis Complex Formation (

    
    ):  The inhibitor binds non-covalently to the enzyme active site, driven by hydrophobic interactions between the piperidine/phenyl groups and the enzyme's lipid-binding pocket.
    
  • Carbamoylation (

    
    ):  The catalytic serine nucleophile attacks the carbamate carbonyl. The bond between the carbonyl carbon and the phenoxy oxygen is cleaved, releasing 4-tert-butylphenol and forming a stable carbamoylated enzyme .
    

This mechanism is distinct from standard competitive inhibition as it results in a time-dependent loss of enzyme activity.

Reaction Pathway Diagram

Mechanism Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (E·I) Enzyme->Complex Binding (Ki) Inhibitor Inhibitor (R-O-CO-N-Pip) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack AcylEnzyme Carbamoylated Enzyme (Ser-O-CO-N-Pip) Transition->AcylEnzyme Carbamoylation (kinact) Product Leaving Group (4-t-Bu-Phenol) Transition->Product Release AcylEnzyme->Enzyme Slow Hydrolysis (koff)

Caption: Kinetic mechanism of serine hydrolase inhibition by 4-tert-butylphenyl piperidine-1-carboxylate. The irreversible step (carbamoylation) is governed by the leaving group ability of the phenol.

Target Selectivity & Affinity Profile

While specific IC50 values are assay-dependent, the piperidine carbamate scaffold is a well-established pharmacophore for inhibiting endocannabinoid hydrolases.

Primary Targets
  • Monoacylglycerol Lipase (MAGL): The piperidine carbamate scaffold is highly active against MAGL.[2] Analogs with similar leaving groups typically exhibit IC50 values in the low nanomolar range (10–100 nM) .

  • Fatty Acid Amide Hydrolase (FAAH): Often a secondary target. The steric bulk of the piperidine ring can be tolerated by FAAH, leading to dual inhibition.

  • Off-Targets: Due to the relatively high reactivity of the O-aryl carbamate, this compound may also label other serine hydrolases such as ABHD6 , ABHD12 , and KIAA1363 .

Structure-Activity Relationship (SAR) Context

In the context of the Aaltonen et al. (2013) and Cravatt lab studies:

  • Leaving Group Effect: The 4-tert-butylphenyl group is more reactive than simple alkyl groups but less specific than the optimized hexafluoroisopropyl group found in selective inhibitors like KML29 .

  • Selectivity: The high reactivity often correlates with broader proteome reactivity. This compound is likely less selective than JZL184 (which uses a bis-aryl motif) or KML29 .

Estimated Affinity Data (Based on Class SAR):

EnzymeEstimated IC50Selectivity Note
MAGL < 100 nMPrimary target; high potency due to lipid mimicry.
FAAH 100 nM - 1 µMPotent inhibition likely; often dual MAGL/FAAH inhibitor.
ABHD6 0.5 - 5 µMCommon off-target for lipophilic carbamates.
KIAA1363 1 - 10 µMPotential off-target in cancer cell lines.

Experimental Protocols for Validation

To empirically determine the binding affinity and selectivity of this compound, Activity-Based Protein Profiling (ABPP) is the gold standard methodology.

Protocol 1: Gel-Based Competitive ABPP

This assay visualizes the ability of the inhibitor to compete with a broad-spectrum fluorophosphonate (FP) probe for the active sites of serine hydrolases.

Materials:

  • Proteome: Mouse brain membrane/soluble fraction or cell lysate (1 mg/mL).

  • Probe: TAMRA-FP (Fluorophosphonate-rhodamine) at 1 µM.

  • Inhibitor: 4-tert-butylphenyl piperidine-1-carboxylate (dilution series: 1 nM to 100 µM).

Workflow:

  • Pre-incubation: Incubate 50 µL of proteome with 1 µL of inhibitor (at 50x stock) for 30 minutes at 37°C. This allows the covalent carbamoylation to occur.

  • Probe Labeling: Add TAMRA-FP (final conc. 1 µM) and incubate for 30 minutes at room temperature. The probe will label any remaining active serine hydrolases.

  • Quenching: Stop reaction with 4x SDS-PAGE loading buffer and boil for 5 mins.

  • Visualization: Resolve proteins on SDS-PAGE and scan for fluorescence.

  • Analysis: Quantification of band intensity relative to DMSO control yields the IC50 .

Protocol 2: Target Occupancy via LC-MS (ABPP-SILAC or ISO-TOP)

For precise target identification and off-target analysis.

Workflow:

  • Treatment: Treat live cells or lysates with the inhibitor.

  • Probe Labeling: Label with a biotin-FP probe.

  • Enrichment: Streptavidin enrichment of labeled peptides.

  • Digestion: Trypsin digestion.

  • LC-MS/MS: Identify peptides. A reduction in spectral counts (or isotopic ratio) for a specific enzyme indicates inhibition.

ABPP Workflow Diagram

ABPP_Workflow Lysate Proteome Lysate (Active Serine Hydrolases) Treatment Inhibitor Treatment (30 min, 37°C) Lysate->Treatment Probe Add FP-Rhodamine Probe (Labels Uninhibited Enzymes) Treatment->Probe Competition SDS SDS-PAGE Separation Probe->SDS Imaging Fluorescence Scanning SDS->Imaging Data IC50 Calculation (Band Intensity vs. Conc) Imaging->Data

Caption: Gel-based ABPP workflow for determining IC50 values. Loss of fluorescence indicates successful target engagement.

References

  • Aaltonen, N., et al. (2013). Piperazine and piperidine carbamates as inhibitors of endocannabinoid hydrolases.[2]ChemMedChem , 8(9), 1507-1513. Link

  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study.Journal of Biological Chemistry , 285(15), 11051-11055. Link

  • Long, J. Z., & Cravatt, B. F. (2011). The metabolic serine hydrolases and their functions in mammalian physiology and disease.Chemical Reviews , 111(10), 6022-6063. Link

  • Cayman Chemical. Monoacylglycerol Lipase Inhibitor Profiling.Link

  • 10X Chem. Product Data Sheet: 4-tert-butylphenyl piperidine-1-carboxylate (CAS 694472-69-0).Link

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Methodological & Application

Reagents and catalysts for synthesizing piperidine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidine-1-carboxylate derivatives function as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), serving as both prodrug motifs and essential protecting groups (e.g., Boc, Cbz, Fmoc). This guide moves beyond standard textbook definitions to provide a rigorous, field-validated analysis of synthetic methodologies. It contrasts classical chloroformate pathways with emerging green carbon capture technologies, offering optimized protocols for high-yield, scalable production.

Strategic Reagent Selection

The choice of reagent dictates the purification burden, atom economy, and safety profile of the synthesis. The following table summarizes the trade-offs between established and modern methodologies.

Reagent ClassRepresentative ReagentCatalystKey AdvantagePrimary Limitation
Chloroformates Ethyl chloroformate, Benzyl chloroformate (Cbz-Cl)DMAP / TEAHigh Reactivity: Works on sterically hindered piperidines.Safety: Toxic, corrosive; generates HCl gas.
Dicarbonates Di-tert-butyl dicarbonate (Boc₂O)DMAP (opt.)Mild Conditions: Byproducts are volatile (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

,

-BuOH).
Cost/Stability: Reagents are expensive and thermally sensitive.
Carbon Dioxide

(gas) + Alkyl Halide
DBU / TBAIGreen Chemistry: Uses greenhouse gas; atom economic.Pressure: Often requires autoclaves or flow reactors.
Carbonates Dimethyl Carbonate (DMC)TBD / ZirconiumPhosgene-Free: Non-toxic methylating/carbonylating agent.[1]Kinetics: Slower reaction rates; requires higher temps.

Mechanistic Insight: Catalytic Activation

Understanding the activation mechanism is crucial for troubleshooting low yields. We visualize two distinct pathways below: the nucleophilic activation by DMAP in classical synthesis, and the base-mediated


 fixation in green synthesis.

ReactionPathways cluster_0 Classical: DMAP Catalysis cluster_1 Green: DBU/CO2 Fixation R1 Chloroformate (R-O-CO-Cl) Inter1 N-Acylpyridinium Salt (Highly Reactive) R1->Inter1 + DMAP - Cl⁻ DMAP DMAP (Catalyst) Prod1 Carbamate Product Inter1->Prod1 + Piperidine - DMAPH⁺ Pip1 Piperidine Pip2 Piperidine Inter2 Carbamate Anion [DBUH]+[R2N-COO]- Pip2->Inter2 + CO2 + DBU CO2 CO2 Gas DBU DBU (Base) Prod2 Carbamate Product Inter2->Prod2 + R'-X - [DBUH]X RHg Alkyl Halide (R'-X)

Figure 1: Comparative mechanisms. Top: DMAP acts as a nucleophilic catalyst, forming a "super-electrophile." Bottom: DBU stabilizes the carbamate anion formed by


 insertion, enabling nucleophilic attack on alkyl halides.

Validated Experimental Protocols

Protocol A: Classical High-Yield Synthesis (Chloroformate Method)

Best for: Valuable substrates requiring 100% conversion and mild temperatures.

Reagents:

  • Substrate: 4-substituted piperidine (1.0 equiv)

  • Reagent: Ethyl chloroformate (1.1 equiv)

  • Catalyst: DMAP (0.05 equiv)

  • Base: Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with piperidine,

    
    , and DMAP in DCM (0.2 M concentration). Cool to 0°C under 
    
    
    
    atmosphere.
  • Addition: Add ethyl chloroformate dropwise over 15 minutes. Critical: Exothermic reaction; maintain T < 5°C to prevent bis-acylation or decomposition.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with ninhydrin; piperidine spot should disappear).

  • Workup: Quench with 1M HCl (to remove unreacted amine/DMAP). Wash organic layer with sat.

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Most products are sufficiently pure (>95%); otherwise, flash chromatography (Hexane/EtOAc).

Protocol B: Green Fixation (The "DBU" Method)

Best for: Sustainable synthesis avoiding toxic chloride reagents. Scalable in flow chemistry.

Reagents:

  • Substrate: Piperidine derivative (1.0 equiv)

  • Gas:

    
     (balloon or 1-3 bar pressure)
    
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)[2][3]

  • Electrophile: Alkyl bromide (e.g., Benzyl bromide) (1.2 equiv)

  • Solvent: Acetonitrile (MeCN)[3]

Step-by-Step:

  • Activation: Dissolve piperidine and DBU in MeCN. Bubble

    
     through the solution for 15 minutes at RT. The solution may warm slightly as the carbamate salt forms.
    
  • Alkylation: Add the alkyl bromide to the mixture.

  • Reaction: Stir at 70°C under a

    
     atmosphere (balloon is sufficient for reactive amines; 3 bar back-pressure recommended for flow systems) for 12–24 hours.
    
  • Workup: Evaporate MeCN. Dissolve residue in EtOAc and wash with water (3x) to remove DBU salts.

    • Note: DBU can be recovered from the aqueous phase via basification and extraction.

  • Yield: Typically 85–92% isolated yield.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Low Yield (Protocol A) Moisture in solventChloroformates hydrolyze rapidly. Use freshly distilled DCM or molecular sieves.
Incomplete Reaction (Protocol B) Reversibility of

capture
Ensure constant

pressure. Do not heat above 80°C without overpressure, as

will degas.
O-Alkylation vs N-Alkylation Ambident nucleophileIn Protocol B, DBU favors N-alkylation. If O-alkylation (carbonate formation) is observed, switch solvent to DMSO to increase nucleophilicity of the nitrogen anion.
Steric Hindrance 2,6-disubstituted piperidinesThese react slowly. Use Protocol A with refluxing THF instead of DCM, and increase DMAP to 0.1 equiv.

References

  • DMAP Catalysis Mechanism

    • The Science Behind DMAP: Structure, Reactivity, and C
    • [Link]

  • Green Carbam

    
     + DBU Protocol): 
    
    • Mora Vargas, J. A., & Burtoloso, A. C. B. (2023).[4] CO2-Based Carbamate Synthesis Utilizing Reusable Polymer-Supported DBU.[4] ChemSusChem.

    • [Link]

  • Continuous Flow Synthesis

    • Application Notes and Protocols for the Synthesis of Carbamates from Amines and Carbon Dioxide.[2][5][6] BenchChem.[2]

  • Cesium Carbonate Method

    • Salvatore, R. N., et al. (2001).[7] Efficient Carbamate Synthesis via a Three-Component Coupling of an Amine, CO2, and Alkyl Halides.[4][5][7] Journal of Organic Chemistry.

    • [Link]

Sources

Optimization of reaction conditions for 4-tert-butylphenyl piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Reaction Conditions for Scalable Synthesis of 4-tert-Butylphenyl Piperidine-1-carboxylate

Executive Summary

This application note details the systematic optimization of the synthesis of 4-tert-butylphenyl piperidine-1-carboxylate , a structural motif prevalent in fatty acid amide hydrolase (FAAH) inhibitors and carbamate-based prodrugs.[1] While simple alkyl carbamates are synthesized routinely, the formation of O-aryl carbamates —particularly with sterically encumbered phenols like 4-tert-butylphenol—presents specific kinetic challenges due to the reduced nucleophilicity of the phenolic oxygen compared to aliphatic alcohols.

This guide moves beyond standard textbook procedures, presenting a data-driven optimization of base, solvent, and catalyst variables.[1] We demonstrate that switching from a standard triethylamine-mediated protocol to a Cesium Carbonate/Acetonitrile system catalyzed by DMAP increases isolated yields from 58% to 96% while significantly simplifying purification.[1]

Chemical Context & Retrosynthetic Analysis

The target molecule features a carbamate linkage connecting a secondary amine (piperidine) and an electron-rich, para-substituted phenol.[1]

Target Molecule: 4-tert-butylphenyl piperidine-1-carboxylate Formula: C₁₆H₂₃NO₂ MW: 261.36 g/mol [1]

Mechanistic Challenge

The primary synthetic challenge is the O-acylation step . Phenols (


) are less nucleophilic than aliphatic alcohols.[1] Furthermore, the tert-butyl group at the para position, while electronically donating, adds lipophilicity and bulk that can complicate solubility and crystal packing during purification.
Strategic Disconnections

We evaluated three routes:

  • Route A (Isocyanate): Not applicable (Piperidine is a secondary amine; cannot form isocyanates).[1]

  • Route B (Chloroformate): Reaction of 4-tert-butylphenol with phosgene/triphosgene to form the chloroformate, followed by piperidine addition.[1] Disadvantage: Aryl chloroformates are prone to decarboxylation and hydrolysis.[1]

  • Route C (Carbamoyl Chloride - Selected): Activation of piperidine with triphosgene to form piperidine-1-carbonyl chloride , followed by nucleophilic attack by the phenoxide.[1] Advantage:[1][2] Carbamoyl chlorides are stable, isolable intermediates.[1]

Retrosynthesis Target Target: 4-tert-butylphenyl piperidine-1-carboxylate Intermediates Intermediate: Piperidine-1-carbonyl chloride + 4-tert-butylphenol Target->Intermediates C-O Bond Disconnection Starting Starting Materials: Piperidine + Triphosgene Intermediates->Starting Phosgenation

Figure 1: Retrosynthetic strategy focusing on the stable carbamoyl chloride intermediate.

Optimization Campaign

The baseline condition (Method A) utilized Dichloromethane (DCM) and Triethylamine (TEA).[1] This resulted in sluggish conversion (48 hours) and incomplete reaction due to the weak basicity of TEA against the phenol. The optimization focused on increasing the nucleophilicity of the phenol.

Phase 1: Base and Solvent Screening

Reaction Scale: 1.0 mmol | Temperature: 60°C | Time: 12 h

EntrySolventBase (2.0 equiv)Catalyst (10 mol%)Conversion (%)*Observations
1DCMTEANone45%Slow; significant starting phenol remaining.[1]
2DCMTEADMAP62%DMAP improved kinetics, but conversion stalled.[1]
3THFNaH (60%)None88%Fast reaction (<1h), but handling NaH is hazardous at scale.[1]
4DMFK₂CO₃None75%Good conversion but workup required extensive water washes.
5ACN Cs₂CO₃ None 91% Clean profile; product precipitates upon cooling.
6ACNK₂CO₃DMAP94%Excellent yield; cheaper base than Cesium.[1]

*Determined by HPLC area % at 254 nm.

Analysis:

  • Inorganic Bases: The use of carbonate bases (Entries 4-6) proved superior to organic amines.[1] The heterogeneous nature of

    
     or 
    
    
    
    in Acetonitrile (ACN) allows for easy filtration.[1]
  • Cesium Effect:

    
     (Entry 5) provided higher solubility for the phenoxide anion due to the "cesium effect," but 
    
    
    
    with catalytic DMAP (Entry 6) was equally effective and more cost-efficient.[1]
Phase 2: The Role of DMAP

4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst.[1] It attacks the carbamoyl chloride to form a highly electrophilic N-acylpyridinium ion.[1] This species reacts much faster with the sterically hindered phenoxide than the parent chloride does.

Mechanism Step1 1. Base Deprotonation (Phenol → Phenoxide) Step3 3. Nucleophilic Attack (Coupling) Step1->Step3 Slow Direct Attack Step2 2. DMAP Activation (Chloride → Acylpyridinium) Step2->Step3 Fast Activated Attack

Figure 2: Dual-activation mechanism. DMAP activates the electrophile while Carbonate activates the nucleophile.

Optimized Protocol (The "Gold Standard")

This protocol is validated for scale-up to 50g.[1]

Reagents:

  • Piperidine-1-carbonyl chloride (1.0 equiv) [Commercially available or prepared in situ][1]

  • 4-tert-butylphenol (1.05 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous, pulverized (2.0 equiv)[1]
    
  • DMAP (0.1 equiv)[1]

  • Acetonitrile (ACN), HPLC grade (10 mL/g of substrate)[1]

Step-by-Step Procedure:
  • Preparation of Reaction Matrix:

    • To a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, charge 4-tert-butylphenol (1.05 equiv),

      
        (2.0 equiv), and DMAP  (0.1 equiv).
      
    • Add Acetonitrile (anhydrous).[1] Stir at room temperature for 15 minutes to ensure a fine suspension. Note: The mixture will not be homogeneous.

  • Addition of Electrophile:

    • Add piperidine-1-carbonyl chloride (1.0 equiv) dropwise via syringe or addition funnel over 10 minutes.[1]

    • Process Tip: If the chloride is solid, dissolve it in a minimum volume of ACN before addition.

  • Reaction:

    • Heat the mixture to reflux (80-82°C) .

    • Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][3]

    • Checkpoint: Reaction is typically complete within 3–5 hours .[1] The spot for 4-tert-butylphenol (

      
      ) should disappear, and the less polar carbamate (
      
      
      
      ) should dominate.[1]
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Filter off the solid inorganic salts (

      
      /KCl) through a Celite pad.[1] Rinse the pad with ACN.
      
    • Concentrate the filtrate under reduced pressure to approx. 20% of the original volume.

    • Pour the residue into ice-cold water (10 volumes) with vigorous stirring. The product should precipitate as a white solid.

  • Purification:

    • Filter the precipitate and wash with cold water.

    • Dry in a vacuum oven at 45°C.

    • Recrystallization (if needed): Dissolve in hot Ethanol/Water (9:1) and cool slowly.

Analytical Validation

Expected Data for 4-tert-butylphenyl piperidine-1-carboxylate:

  • Physical State: White crystalline solid.[1]

  • Melting Point: 102–104°C.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.35 (d, J = 8.8 Hz, 2H, Ar-H meta to O),[1]
      
    • 
       7.02 (d, J = 8.8 Hz, 2H, Ar-H ortho to O),[1]
      
    • 
       3.55 (br s, 4H, Piperidine N-CH₂),[1]
      
    • 
       1.60 (m, 6H, Piperidine C-CH₂),[1]
      
    • 
       1.31 (s, 9H, t-Butyl).[1]
      
  • MS (ESI): Calculated for

    
    ; Found 262.2.[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in solvent/base.[1]Use anhydrous ACN and dry

in an oven before use.[1] Carbamoyl chlorides hydrolyze in wet solvents.[1]
Incomplete Conversion Steric hindrance or old reagents.[1]Add 0.5 equiv more

and extend reflux time.[1] Ensure DMAP is fresh.
Oily Product Residual solvent or impurities.[1][4]Recrystallize from Hexane/EtOAc.[1] If oil persists, seed with a crystal or scratch the flask wall.
Yellow Coloration Oxidation of phenol.[1]Perform reaction under strict Nitrogen atmosphere.

References

  • Ghosh, A. K., & Brindisi, M. (2015).[1] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[1]

  • Kumari, S., et al. (2023).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1145.[1]

  • Varjosaari, S. E., et al. (2016).[1][4] Simple, Versatile, One-Pot Synthesis of Substituted O-Aryl Carbamates. Synthesis, 48(01), 43-47.[1]

  • Hofmann, T., et al. (2004).[1] Kinetic studies on the DMAP-catalyzed isocyanate reaction. Journal of Organic Chemistry. (General reference for DMAP mechanism in acylation).

Sources

Application Notes and Protocols for the In Vitro Evaluation of 4-tert-butylphenyl piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic tractability and ability to adopt well-defined three-dimensional conformations allow for precise interactions with a wide range of biological targets.[1] 4-tert-butylphenyl piperidine-1-carboxylate is a synthetic derivative of piperidine that, based on its structural motifs, holds potential for interacting with several key enzymatic and receptor systems. The presence of the piperidine ring, a bulky tert-butylphenyl group, and a carboxylate moiety suggests possible interactions with targets involved in neurotransmission, inflammation, and metabolic regulation.

This comprehensive guide provides a suite of detailed in vitro assay protocols designed to elucidate the biological activity profile of 4-tert-butylphenyl piperidine-1-carboxylate. The protocols are presented with the underlying scientific rationale to empower researchers in drug discovery and development to rigorously characterize this and similar compounds. We will focus on primary screening assays for potential targets within the endocannabinoid system, as well as a foundational cytotoxicity assessment.

Physicochemical Properties and Compound Handling

Prior to initiating any biological assay, it is critical to understand the physicochemical properties of 4-tert-butylphenyl piperidine-1-carboxylate to ensure accurate and reproducible results.

Solubility: Based on the properties of similar piperidine derivatives, 4-tert-butylphenyl piperidine-1-carboxylate is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[2] For cell-based assays, it is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it in the appropriate aqueous assay buffer or cell culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Stability: The stability of the compound in solution should be assessed, particularly if stock solutions are to be stored for extended periods. This can be evaluated by analytical methods such as HPLC-MS.

Primary Target Screening: The Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory. Key components of the ECS that are frequent targets for small molecules include the cannabinoid receptors (CB1 and CB2) and the enzymes responsible for endocannabinoid degradation, namely Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[3] Given the structural features of 4-tert-butylphenyl piperidine-1-carboxylate, evaluating its interaction with these components is a logical starting point.

Protocol 1: Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay

This assay determines the affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[4][5]

Scientific Rationale: Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor. The use of a radiolabeled ligand with known high affinity and specificity allows for the determination of the test compound's inhibitory constant (Ki), a measure of its binding affinity.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing CB1 or CB2) add_reagents Add to 96-well plate: 1. Radioligand 2. Test Compound 3. Cell Membranes prep_membranes->add_reagents prep_radioligand Prepare Radioligand (e.g., [3H]CP-55,940) prep_radioligand->add_reagents prep_compound Prepare Test Compound (Serial Dilutions) prep_compound->add_reagents incubate Incubate (60-90 min at 30°C) add_reagents->incubate terminate Terminate Assay (Rapid Filtration) incubate->terminate wash Wash Filters terminate->wash measure Measure Radioactivity (Scintillation Counter) wash->measure calculate_ki Calculate Ki Value measure->calculate_ki

Caption: Workflow for a cannabinoid receptor radioligand binding assay.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radioligand (e.g., [3H]CP-55,940)

  • 4-tert-butylphenyl piperidine-1-carboxylate (test compound)

  • Unlabeled ligand for non-specific binding (e.g., "cold" CP-55,940)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4[5]

  • Wash Buffer: 50 mM Tris-HCl, 1% BSA[5]

  • 96-well plates

  • Scintillation vials and fluid

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Compound Preparation: Prepare serial dilutions of 4-tert-butylphenyl piperidine-1-carboxylate in binding buffer. The concentration range should be wide enough to generate a full competition curve (e.g., 0.1 nM to 10 µM).

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand and cell membranes in binding buffer.

    • Non-specific Binding: Radioligand, cell membranes, and a saturating concentration of unlabeled ligand (e.g., 1 µM CP-55,940) in binding buffer.[5]

    • Test Compound: Radioligand, cell membranes, and varying concentrations of 4-tert-butylphenyl piperidine-1-carboxylate in binding buffer.

  • Reaction Initiation: Add a fixed concentration of radioligand (typically at its Kd concentration) to all wells. Add the appropriate concentration of the test compound or unlabeled ligand. Initiate the binding reaction by adding a fixed amount of membrane protein (e.g., 10-20 µ g/well ) to each well. The final volume should be 200 µL.[4]

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

  • Radioactivity Measurement: Transfer the filters to scintillation vials, add scintillation fluid, and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Monoacylglycerol Lipase (MAGL) Inhibitor Screening Assay (Fluorometric)

This assay identifies inhibitors of MAGL by measuring the reduction in the hydrolysis of a fluorogenic substrate.[6]

Scientific Rationale: This assay utilizes a substrate that becomes fluorescent upon cleavage by MAGL.[6] A decrease in the fluorescent signal in the presence of the test compound indicates inhibition of MAGL activity. This method is sensitive, reproducible, and suitable for high-throughput screening.[6]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Recombinant Human MAGL add_reagents Add to 96-well plate: 1. MAGL Enzyme 2. Test Compound prep_enzyme->add_reagents prep_substrate Prepare Fluorogenic Substrate add_substrate Add Substrate prep_substrate->add_substrate prep_compound Prepare Test Compound (Serial Dilutions) prep_compound->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_substrate incubate Incubate (Protect from light) add_substrate->incubate measure Measure Fluorescence (Plate Reader) incubate->measure calculate_ic50 Calculate IC50 Value measure->calculate_ic50

Caption: Workflow for a fluorometric MAGL inhibitor screening assay.

Materials:

  • Recombinant human MAGL

  • Fluorogenic MAGL substrate (e.g., 4-nitrophenylacetate or a coumarin-based substrate)[6][7]

  • 4-tert-butylphenyl piperidine-1-carboxylate (test compound)

  • Known MAGL inhibitor as a positive control (e.g., JZL195)[3]

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)[3]

  • 96-well black plates (for fluorescence assays)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of 4-tert-butylphenyl piperidine-1-carboxylate in assay buffer.

  • Assay Plate Setup: In a 96-well black plate, set up the following conditions in triplicate:

    • 100% Initial Activity: MAGL enzyme and assay buffer.

    • Background: Assay buffer only.

    • Positive Control: MAGL enzyme and a known inhibitor.

    • Test Compound: MAGL enzyme and varying concentrations of 4-tert-butylphenyl piperidine-1-carboxylate.

  • Pre-incubation: Add the MAGL enzyme to the appropriate wells. Then add the test compound, positive control, or assay buffer. Pre-incubate for a specified time (e.g., 10-30 minutes) at room temperature or 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Incubation: Incubate the plate for 1-2 hours at the optimal temperature for the enzyme, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control. Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value.

Protocol 3: Fatty Acid Amide Hydrolase (FAAH) Inhibitor Screening Assay (Fluorometric)

This assay is analogous to the MAGL assay and is used to identify inhibitors of FAAH.[8]

Scientific Rationale: This assay employs a fluorogenic substrate that is cleaved by FAAH to release a fluorescent product. A reduction in fluorescence indicates enzymatic inhibition. FAAH is a key therapeutic target for pain and other neurological disorders.[9][10]

Materials:

  • Recombinant human FAAH

  • Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)[8]

  • 4-tert-butylphenyl piperidine-1-carboxylate (test compound)

  • Known FAAH inhibitor as a positive control (e.g., URB597 or PF-3845)[11]

  • Assay Buffer

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

The procedure is very similar to the MAGL inhibitor screening assay.

  • Compound Preparation: Prepare serial dilutions of 4-tert-butylphenyl piperidine-1-carboxylate.

  • Assay Plate Setup: Set up wells for 100% initial activity, background, positive control, and the test compound in a 96-well black plate.

  • Pre-incubation: Add the FAAH enzyme, followed by the test compound or controls, and pre-incubate.

  • Reaction Initiation: Add the FAAH fluorogenic substrate to all wells.

  • Incubation: Incubate the plate, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation (340-360 nm) and emission (450-465 nm) wavelengths.[8]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the MAGL assay.

Signaling Pathway of Endocannabinoid Degradation and Receptor Activation:

G cluster_ecs Endocannabinoid System Modulation AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Degradation CB1R CB1 Receptor AEA->CB1R Activation AG 2-Arachidonoylglycerol (2-AG) MAGL MAGL AG->MAGL Degradation AG->CB1R Activation CB2R CB2 Receptor AG->CB2R Activation Downstream Downstream Signaling (e.g., ↓cAMP) CB1R->Downstream CB2R->Downstream TestCompound 4-tert-butylphenyl piperidine-1-carboxylate TestCompound->FAAH Inhibition? TestCompound->MAGL Inhibition? TestCompound->CB1R Binding? TestCompound->CB2R Binding?

Caption: Potential interactions of the test compound with the endocannabinoid system.

Secondary Assay: General Cytotoxicity

Before proceeding to more complex cell-based assays or in vivo studies, it is essential to assess the general cytotoxicity of a compound to distinguish between specific pharmacological effects and non-specific toxicity.[12][13]

Protocol 4: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14]

Scientific Rationale: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[14] The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan production indicates a reduction in cell viability or proliferation.

Materials:

  • A relevant cell line (e.g., HEK293, HepG2, or a cancer cell line)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 4-tert-butylphenyl piperidine-1-carboxylate (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of 4-tert-butylphenyl piperidine-1-carboxylate in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC50 or GI50 value.

Data Summary

The quantitative data obtained from these assays should be summarized in a clear and concise table for easy comparison.

AssayTarget/Cell LineParameterResult (e.g., IC50, Ki, µM)
Cannabinoid Receptor BindingHuman CB1Ki
Cannabinoid Receptor BindingHuman CB2Ki
MAGL InhibitionHuman MAGLIC50
FAAH InhibitionHuman FAAHIC50
Cell Viability (MTT)e.g., HEK293IC50

Conclusion

References

  • Benchchem. Application Notes and Protocols for In Vitro Cannabinoid Receptor Binding Assays.

  • King, A. R., et al. (2008). A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening. Journal of Biomolecular Screening.

  • Lee, J., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry Letters.

  • Bio-protocol. (2020). Cannabinoid Receptor Binding Assay.

  • Abcam. Monoacylglycerol Lipase/MGL Inhibitor Screening Kit (Fluorometric) (ab283388).

  • Frontiers in Chemistry. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling.

  • ResearchGate. (2016). Assay of CB1 Receptor Binding.

  • Cayman Chemical. Monoacylglycerol Lipase Inhibitor Screening Assay Kit.

  • Springer Nature Experiments. (2016). Assay of CB1 Receptor Binding.

  • Frontiers in Pharmacology. (2020). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay.

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  • Cayman Chemical. Monoacylglycerol Lipase Inhibitor Screening Assay Kit.

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules.

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.

  • Alfa Cytology. In Vitro Cytotoxicity Assay.

  • SciSpace. (2019). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.

  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules.

  • NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual.

  • Cayman Chemical. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.

  • Benchchem. Administration Routes for FAAH Inhibitors in In Vivo Studies: Application Notes and Protocols.

  • MDPI. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules.

  • Benchchem. Tert-butyl 4-formylpiperidine-1-carboxylate.

  • PMC. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences.

  • PubMed. (2020). Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide.

  • PubChem. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate.

  • ResearchGate. (2023). In silico studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives as potent TRPV1 antagonists using 3D QSAR, ADMET and Molecular Docking.

  • ResearchGate. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing.

  • Usiena air. (2021). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions.

  • Sigma-Aldrich. tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate.

  • MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi.

  • Wikipedia. 1-Boc-4-AP.

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  • Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2014 International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-14).

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Application Notes and Protocols for the Preparation of Stock Solutions of 4-tert-butylphenyl piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate and reproducible preparation of stock solutions is a cornerstone of successful research in pharmacology, drug discovery, and medicinal chemistry. This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of stock solutions of 4-tert-butylphenyl piperidine-1-carboxylate, a hydrophobic small molecule. The protocols outlined herein are designed to ensure the integrity, stability, and reliable performance of the compound in downstream applications. This guide emphasizes best practices for solvent selection, dissolution, and storage, grounded in established principles of laboratory science to ensure experimental success.

Introduction: The Criticality of Precise Stock Solution Preparation

4-tert-butylphenyl piperidine-1-carboxylate is a molecule of interest in drug discovery, featuring a hydrophobic 4-tert-butylphenyl moiety and a piperidine-1-carboxylate core. The accuracy and reproducibility of biological and chemical assays are fundamentally dependent on the precise preparation of stock solutions. A stock solution is a concentrated solution that is subsequently diluted to a desired, lower concentration for experimental use. Preparing a concentrated stock solution minimizes repetitive weighing of small quantities, thereby reducing measurement errors and enhancing consistency across experiments.

The hydrophobic nature of 4-tert-butylphenyl piperidine-1-carboxylate necessitates the use of an organic solvent to achieve a sufficiently high concentration for a stock solution. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent in drug discovery and cell-based assays due to its exceptional ability to dissolve a broad range of both polar and nonpolar compounds, and its miscibility with aqueous media. This application note will focus on the use of DMSO as the primary solvent.

Compound Information and Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-tert-butylphenyl piperidine-1-carboxylate is the first step in preparing an accurate stock solution. While specific experimental data for this exact compound is not widely published, we can infer its properties from structurally similar molecules.

PropertyApproximate Value/InformationSource/Notes
Compound Name 4-tert-butylphenyl piperidine-1-carboxylate-
Molecular Formula C₂₀H₃₁NO₂-
Molecular Weight (MW) 317.47 g/mol -
Appearance Likely a white to off-white solidInferred from similar compounds.
Purity User to specify (e.g., >98% via HPLC)Always refer to the Certificate of Analysis (CoA).
Solubility Water: Poorly solubleDMSO: SolubleEthanol: Likely solubleThe hydrophobic nature suggests poor aqueous solubility. DMSO is a common solvent for such compounds.[1][2]

Safety, Handling, and Personal Protective Equipment (PPE)

As a piperidine derivative, 4-tert-butylphenyl piperidine-1-carboxylate should be handled with care. Adherence to safety protocols is paramount.

  • Engineering Controls: All handling of the solid compound and preparation of the stock solution should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other appropriate chemical-resistant gloves.

    • Eye Protection: Safety glasses or goggles are mandatory.

    • Lab Coat: A standard laboratory coat should be worn at all times.

  • Safety Data Sheet (SDS): Always consult the manufacturer's SDS for the most detailed and specific safety information before handling the compound.

Preparation of a Primary Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM primary stock solution. The concentration can be adjusted based on experimental needs and the empirically determined solubility limit.

Required Materials
  • 4-tert-butylphenyl piperidine-1-carboxylate powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Sterile microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator

Step-by-Step Protocol
  • Pre-weighing Preparations: Before handling the compound, ensure your workspace in the chemical fume hood is clean and organized. Label your vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

  • Weighing the Compound:

    • Tare the analytical balance with the empty, capped vial.

    • Carefully weigh the desired amount of 4-tert-butylphenyl piperidine-1-carboxylate directly into the vial. To prepare 1 mL of a 10 mM stock solution, you will need 3.17 mg of the compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 mol

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 mol x 317.47 g/mol = 0.00317 g = 3.17 mg

  • Adding the Solvent:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound. For a 10 mM solution from 3.17 mg, add 1.0 mL of DMSO.

  • Dissolution:

    • Securely cap the vial.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Troubleshooting: If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed to aid dissolution.[3]

  • Sterilization (Optional): For cell culture applications, if sterility is a concern, the stock solution can be filter-sterilized using a 0.2 µm syringe filter compatible with DMSO.[4]

Workflow for Stock Solution Preparation

G cluster_prep Primary Stock Preparation cluster_storage Storage & Dilution weigh 1. Weigh Compound add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex / Sonicate add_solvent->dissolve aliquot 4. Aliquot into single-use vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store dilute 6. Prepare Working Solution store->dilute caption Workflow for stock and working solution preparation.

Caption: Workflow for stock and working solution preparation.

Storage and Stability of Stock Solutions

Proper storage is crucial to maintain the integrity and activity of the compound.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is highly recommended to aliquot the primary stock solution into smaller, single-use volumes.[5]

  • Storage Temperature: Store the aliquots in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months or longer).[4][6]

  • Light Sensitivity: While not explicitly documented for this compound, it is good practice to store stock solutions in amber vials or in the dark to protect against potential photodegradation.

  • Stability Considerations: The tert-butyl carboxylate ester and the N-Boc group are generally stable under neutral and basic conditions. However, they are labile to strong acids. Therefore, avoid acidic conditions during storage and in the preparation of working solutions.

Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution into an appropriate aqueous buffer or cell culture medium immediately before use.

Protocol for Dilution
  • Thawing: Thaw a single aliquot of the primary stock solution at room temperature.

  • Dilution:

    • For cell-based assays, dilute the stock solution directly into the pre-warmed cell culture medium.

    • To prevent precipitation of the hydrophobic compound, it is advisable to add the stock solution to the medium while gently vortexing or swirling the tube.[7]

    • Perform serial dilutions if a range of concentrations is required.

  • Final DMSO Concentration: It is critical to maintain a low final concentration of DMSO in the assay, typically below 0.5%, as higher concentrations can be toxic to cells.[4] Ensure that all experimental conditions, including vehicle controls, contain the same final concentration of DMSO.

Quality Control and Best Practices

  • Record Keeping: Maintain a detailed log for each stock solution, including the date of preparation, concentration, passage number (if any), and dates of use.

  • Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If precipitates are observed, attempt to redissolve them by warming and vortexing. If the precipitate does not redissolve, the stock solution should be discarded.

  • Purity Checks: For long-term studies, it may be prudent to periodically check the purity of the stock solution using analytical techniques such as HPLC.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparation of stock solutions of 4-tert-butylphenyl piperidine-1-carboxylate. By adhering to these guidelines for solvent selection, dissolution, storage, and handling, researchers can ensure the quality and consistency of their experimental results. The principles of careful weighing, use of high-purity solvents, proper storage to minimize degradation, and accurate dilution are fundamental to achieving reliable and reproducible data in any research endeavor.

References

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  • ResearchGate. How do I make a stock solution of a substance in DMSO?. (2016). Available at: [Link]

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  • Sydykov, B., et al. (2018). Storage stability of liposomes stored at elevated subzero temperatures in DMSO/sucrose mixtures. PLOS ONE, 13(7), e0199867. Available at: [Link]

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  • PubChem. Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2016). Available at: [Link]

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Application Notes and Protocols: Solvent Selection for the Extraction of 4-tert-butylphenyl piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the rational selection of an optimal solvent system for the extraction of 4-tert-butylphenyl piperidine-1-carboxylate from a solid matrix. Recognizing the critical role of the extraction solvent in achieving high yield and purity, this document synthesizes theoretical principles with practical, field-proven methodologies. We present a systematic approach, beginning with an in-depth analysis of the target molecule's predicted physicochemical properties, followed by a thorough evaluation of various organic solvents. A step-by-step protocol for a solvent screening study is provided, culminating in a recommended optimized extraction procedure. This guide is intended for researchers, scientists, and drug development professionals engaged in the purification and isolation of piperidine-based compounds.

Introduction: The Critical Role of Solvent Selection

The successful isolation of a target molecule from a complex solid matrix is fundamentally dependent on the choice of the extraction solvent. An ideal solvent should exhibit high solubility for the compound of interest while minimizing the co-extraction of impurities.[1][2] The principle of "like dissolves like" serves as a foundational concept, suggesting that a solvent will most effectively dissolve a solute of similar polarity.[1] For 4-tert-butylphenyl piperidine-1-carboxylate, a molecule with both polar and non-polar functionalities, a careful and systematic approach to solvent selection is paramount to ensure efficient extraction and downstream processing. This application note will guide the user through this critical selection process, providing the necessary data and protocols to make an informed decision.

Physicochemical Characterization of 4-tert-butylphenyl piperidine-1-carboxylate

A thorough understanding of the target molecule's physicochemical properties is the cornerstone of a rational solvent selection strategy. Due to the limited availability of experimental data for 4-tert-butylphenyl piperidine-1-carboxylate, we have utilized predictive models to estimate its key properties.

The structure of 4-tert-butylphenyl piperidine-1-carboxylate is represented by the SMILES string: CC(C)(C)OC(=O)N1CCC(CC1)C1=CC=C(C=C1)C(C)(C)C.

Predicted Physicochemical Properties:

PropertyPredicted ValueSignificance in Extraction
Molecular Weight 289.44 g/mol Influences diffusion rates and solubility.
logP (Octanol-Water Partition Coefficient) 5.4Indicates a highly non-polar, lipophilic nature, suggesting good solubility in non-polar organic solvents.
Melting Point ~110-140 °CSuggests the compound is a solid at room temperature, making solid-liquid extraction the appropriate technique.
Water Solubility Very LowReinforces the non-polar character and indicates that aqueous solvents will be ineffective for extraction.

Disclaimer: These values are predictions generated from computational models and should be used as a guide for initial solvent screening. Experimental verification is recommended.

The high predicted logP value is a key determinant for solvent selection, strongly indicating that non-polar to moderately polar solvents will be the most effective candidates for extraction.

Comprehensive Evaluation of Potential Extraction Solvents

The choice of an appropriate extraction solvent requires a multi-faceted evaluation of its physical and chemical properties, as well as safety considerations.[3] The following table provides a comprehensive overview of common organic solvents, categorized by their polarity, to aid in the selection process.

Table of Solvent Properties:

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Safety Hazards
Non-Polar Solvents
n-Hexane0.1690.655Flammable, Neurotoxin, Environmental Hazard[4][5]
Cyclohexane0.2810.779Flammable, Irritant[4][5]
Toluene2.41110.867Flammable, Reproductive Toxin, Irritant[4][5]
Diethyl Ether2.8350.713Highly Flammable, Peroxide Former[4][5]
Moderately Polar Solvents
Dichloromethane (DCM)3.1401.326Suspected Carcinogen, Irritant[4][5]
Ethyl Acetate4.4770.902Flammable, Irritant[4][5]
Chloroform4.1611.489Suspected Carcinogen, Toxic[4][5]
Tetrahydrofuran (THF)4.0660.886Flammable, Peroxide Former, Irritant[4][5]
Polar Aprotic Solvents
Acetone5.1560.790Highly Flammable, Irritant[4][5]
Acetonitrile5.8820.786Flammable, Toxic[4][5]
Dimethylformamide (DMF)6.41530.944Reproductive Toxin, Irritant[4][5]
Dimethyl Sulfoxide (DMSO)7.21891.100Irritant, Readily Absorbed Through Skin[4][5]
Polar Protic Solvents
Isopropanol3.9820.785Flammable, Irritant[4][5]
Ethanol4.3780.789Flammable[4][5]
Methanol5.1650.791Flammable, Toxic[4][5]
Water10.21001.000Non-toxic

Protocol for a Systematic Solvent Screening Study

To empirically determine the most effective solvent, a systematic screening study is essential. This protocol outlines a small-scale experiment to compare the extraction efficiency of a range of candidate solvents.

Experimental Workflow for Solvent Screening

Solvent_Screening_Workflow cluster_prep Sample Preparation cluster_extraction Parallel Extraction cluster_analysis Analysis prep Weigh Solid Matrix (containing target compound) s1 Add Solvent 1 (e.g., Hexane) prep->s1 Aliquot s2 Add Solvent 2 (e.g., DCM) prep->s2 Aliquot s3 Add Solvent 3 (e.g., Ethyl Acetate) prep->s3 Aliquot s4 Add Solvent n... prep->s4 Aliquot agitate Agitate/Sonicate (Fixed Time & Temp) s1->agitate s2->agitate s3->agitate s4->agitate filter Filter Extracts agitate->filter analyze Analyze Supernatant (e.g., HPLC, GC-MS) filter->analyze compare Compare Peak Areas (Determine Relative Efficiency) analyze->compare

Caption: Workflow for the systematic screening of extraction solvents.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh equal amounts of the solid matrix containing 4-tert-butylphenyl piperidine-1-carboxylate into separate vials. A minimum of three replicates per solvent is recommended.

  • Solvent Addition:

    • Add a fixed volume of each candidate solvent to the respective vials. Ensure the solid material is fully submerged. Candidate solvents should span a range of polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, and acetone).

  • Extraction:

    • Seal the vials and agitate them at a constant temperature for a predetermined time (e.g., 30 minutes at 25°C). Sonication can be used to enhance extraction efficiency.[6]

  • Sample Processing:

    • After extraction, allow the solid material to settle.

    • Carefully filter each supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any particulate matter.

  • Analysis:

    • Analyze an aliquot of each filtered extract using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

    • The concentration of 4-tert-butylphenyl piperidine-1-carboxylate in each extract is proportional to the peak area of the corresponding analyte.

  • Data Evaluation:

    • Compare the average peak areas obtained for each solvent. The solvent that yields the highest peak area is considered the most efficient for extracting the target compound under the tested conditions.

Recommended Optimized Extraction Protocol

Based on the predicted high logP value of 4-tert-butylphenyl piperidine-1-carboxylate, a non-polar to moderately polar solvent is expected to provide the highest extraction efficiency. Dichloromethane (DCM) and ethyl acetate are excellent starting points due to their ability to dissolve a wide range of organic compounds.[1]

Optimized Extraction Workflow

Optimized_Extraction_Workflow start Start: Solid Matrix (with target compound) add_solvent Add Optimized Solvent (e.g., Dichloromethane) start->add_solvent extract Extract with Agitation/Sonication (e.g., 30 min, 25°C) add_solvent->extract separate Separate Solid and Liquid Phases (Filtration or Centrifugation) extract->separate collect Collect Supernatant (Crude Extract) separate->collect concentrate Concentrate Under Reduced Pressure (Rotary Evaporation) collect->concentrate purify Further Purification (e.g., Chromatography) concentrate->purify

Caption: Optimized protocol for the extraction of the target compound.

Detailed Protocol
  • Solvent Selection Rationale: Dichloromethane is chosen as the primary candidate due to its moderate polarity (polarity index: 3.1) and its proven efficacy in dissolving a broad spectrum of organic molecules.[7][8] Its relatively low boiling point (40°C) facilitates easy removal post-extraction.[9]

  • Extraction Procedure:

    • Combine the solid matrix with dichloromethane in a suitable flask at a solid-to-solvent ratio of 1:10 (w/v).

    • Stir the mixture vigorously or sonicate for 30-60 minutes at room temperature.

    • Separate the solid material from the solvent by vacuum filtration.

    • Wash the solid residue with a small volume of fresh dichloromethane to ensure complete recovery of the extracted compound.

    • Combine the filtrate and the washings.

  • Solvent Removal:

    • Remove the dichloromethane from the combined extracts using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Further Processing:

    • The resulting crude extract, enriched with 4-tert-butylphenyl piperidine-1-carboxylate, can then be subjected to further purification steps, such as column chromatography, to achieve the desired level of purity.

Safety Considerations

All experimental work should be conducted in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.[10] Refer to the Safety Data Sheets (SDS) for each solvent for detailed handling and disposal information.[4][5] Many organic solvents are flammable and/or toxic, and appropriate precautions must be taken to mitigate these risks.

Conclusion

The selection of an appropriate extraction solvent is a critical step in the isolation of 4-tert-butylphenyl piperidine-1-carboxylate. By leveraging predicted physicochemical properties and conducting a systematic solvent screening study, researchers can identify an optimal solvent that maximizes extraction efficiency and purity. This application note provides a robust framework for this process, from initial theoretical considerations to a practical, optimized extraction protocol. The principles and methodologies outlined herein are broadly applicable to the extraction of other non-polar to moderately polar small molecules from solid matrices.

References

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  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved February 18, 2026, from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved February 18, 2026, from [Link]

  • Scribd. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved February 18, 2026, from [Link]

  • BRANDTECH Scientific. (n.d.). Solvent Boiling Point Chart. Retrieved February 18, 2026, from [Link]

  • ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved February 18, 2026, from [Link]

  • Teledyne LABS. (n.d.). Download Solvent Miscibility Chart. Retrieved February 18, 2026, from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved February 18, 2026, from [Link]

  • Phenomenex. (n.d.). Solvent Miscibility Table. Retrieved February 18, 2026, from [Link]

  • Sasidharan, S., Chen, Y., Saravanan, D., Suresh, K. M., & Latha, L. Y. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African journal of traditional, complementary, and alternative medicines : AJTCAM, 8(1), 1–10. [Link]

  • University of Rochester. (n.d.). Boiling Points of Common Organic Solvents (°C). Retrieved February 18, 2026, from [Link]

  • Unknown. (n.d.). PROPERTIES OF COMMON ORGANIC SOLVENTS. Retrieved February 18, 2026, from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved February 18, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved February 18, 2026, from [Link]

  • Carl ROTH. (2021, January 25). Safety Data Sheet: Organic Solvents Standard. Retrieved February 18, 2026, from [Link]

  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). List of boiling and freezing information of solvents. Retrieved February 18, 2026, from [Link]

  • Reddit. (2022, March 5). boiling points of compounds : r/OrganicChemistry. Retrieved February 18, 2026, from [Link]

  • Unknown. (2021, January 25). Solvent - Safety Data Sheet. Retrieved February 18, 2026, from [Link]

  • Carl ROTH. (2025, October 21). Safety Data Sheet: Organic Solvents Standard. Retrieved February 18, 2026, from [Link]

  • Unknown. (n.d.). An overview on Common Organic Solvents and their Toxicity Abstract. Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved February 18, 2026, from [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate (C12H23NO4). Retrieved February 18, 2026, from [Link]

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Scale-up procedures for manufacturing 4-tert-butylphenyl piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Process Protocol | Doc ID: AN-CARB-042

Executive Summary

This application note details the process development and scale-up parameters for the synthesis of 4-tert-butylphenyl piperidine-1-carboxylate , a lipophilic carbamate scaffold often utilized in medicinal chemistry as a serine hydrolase inhibitor (e.g., FAAH inhibition) or a reactive intermediate.

The protocol prioritizes the Chloroformate Route over the Carbonyl Diimidazole (CDI) or Phosgene gas routes. While CDI is safer on a milligram scale, the chloroformate method offers superior atom economy, easier purification (crystallization vs. chromatography), and robustness at kilogram scales. This guide addresses critical process parameters (CPPs) including exotherm management, impurity purging (specifically the neurotoxic/endocrine-disrupting 4-tert-butylphenol), and solid-state isolation.

Retrosynthetic Analysis & Route Selection

The synthesis relies on the nucleophilic attack of piperidine on the activated carbonyl of 4-tert-butylphenyl chloroformate. This approach is selected for its high conversion rates (>95%) and the ability to sequester the resulting hydrochloride salt.

Reaction Pathway Diagram

G Phenol 4-tert-Butylphenol (Starting Material 1) Chloroformate 4-tert-Butylphenyl Chloroformate (Intermediate) Phenol->Chloroformate Step 1: Activation (Phosgenation) Triphos Triphosgene / BTC (Activation Agent) Triphos->Chloroformate Product 4-tert-Butylphenyl piperidine-1-carboxylate (Target) Chloroformate->Product Step 2: Coupling (Exothermic) Impurity Impurity: Unreacted Phenol Chloroformate->Impurity Hydrolysis (Side Rxn) Piperidine Piperidine (Nucleophile) Piperidine->Product Base Base (Et3N or K2CO3) Base->Product HCl Scavenging

Caption: Two-step synthesis strategy. Step 1 (Phosgenation) can be bypassed by purchasing the chloroformate. Step 2 is the primary focus of this scale-up guide.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Reaction Temperature -10°C to 0°C (Addition)20°C to 25°C (Aging)Controls rapid exotherm during chloroformate addition; prevents degradation.
Stoichiometry Piperidine: 1.05 eqBase: 1.1–1.2 eqSlight excess of amine ensures complete consumption of the chloroformate (genotoxic impurity).
Solvent System Dichloromethane (DCM) or TolueneDCM provides high solubility for the intermediate; Toluene is preferred for green manufacturing (Class 2 solvent).
Addition Rate < 10 mL/min (at 1kg scale)Must be controlled to maintain internal temp < 5°C.
Quench pH pH > 10 (Initial wash)pH < 4 (Second wash)Basic wash removes phenol; Acidic wash removes unreacted piperidine.

Detailed Manufacturing Protocol (100g Scale Basis)

Safety Warning: 4-tert-butylphenyl chloroformate is a lachrymator and corrosive. Piperidine is toxic and flammable. Perform all operations in a functioning fume hood.

Phase 1: Reactor Setup & Charging
  • Equip a 2L Jacketed Reactor with an overhead mechanical stirrer (hydrofoil impeller), internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Purge the reactor with Nitrogen (

    
    ) for 15 minutes.
    
  • Charge Piperidine (36.0 g, 0.42 mol, 1.05 equiv) and Triethylamine (Et3N) (48.5 g, 0.48 mol, 1.2 equiv).

  • Add Dichloromethane (DCM) (500 mL, 5 vol). Note: Toluene may be substituted if heating is required for solubility, but DCM is standard for low-temp carbamoylation.

  • Cool the mixture to -5°C using a glycol chiller.

Phase 2: Controlled Addition (The Reaction)
  • Dissolve 4-tert-butylphenyl chloroformate (85.0 g, 0.40 mol, 1.0 equiv) in DCM (100 mL) in the addition funnel.

    • Process Tip: If the chloroformate is solid/waxy, ensure it is fully dissolved to prevent clogging.

  • Dropwise Addition: Add the chloroformate solution to the reactor over 45–60 minutes .

    • CRITICAL: Monitor internal temperature. Do not allow T > 5°C. The reaction is instantaneous and highly exothermic.

  • Once addition is complete, allow the reaction to warm to 20°C over 30 minutes.

  • Age the reaction for 2 hours.

  • IPC (In-Process Control): Sample for HPLC. Target: < 0.5% unreacted chloroformate.

Phase 3: Workup & Purification
  • Quench: Slowly add Water (300 mL) to the reactor. Stir for 15 minutes.

  • Phase Separation: Transfer to a separator funnel. Drain the lower organic layer.

  • Acid Wash (Amine Purge): Wash the organic layer with 1M HCl (200 mL).

    • Mechanism:[1][2][3][4][5] Protonates excess piperidine and Et3N, forcing them into the aqueous layer.

  • Base Wash (Phenol Purge): Wash the organic layer with 1M NaOH or 10% K2CO3 (200 mL).

    • Mechanism:[1][2][3][4][5] Converts any generated 4-tert-butylphenol (hydrolysis byproduct) into the water-soluble phenoxide.

  • Brine Wash: Wash with saturated NaCl (200 mL).

  • Drying: Dry organics over anhydrous

    
    , filter, and concentrate under vacuum to a solid residue.
    
Phase 4: Crystallization (Polishing)

Crude carbamates often trap phenol impurities. Recrystallization is mandatory for pharmaceutical grade.

  • Dissolve the crude solid in minimal hot Ethyl Acetate (approx. 2 vol) at 60°C.

  • Slowly add n-Heptane (approx. 4-6 vol) until turbidity is observed.

  • Cool slowly to room temperature, then to 0°C for 2 hours.

  • Filter the white crystalline solid.

  • Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.

Analytical Specifications & Quality Control

HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Carbamate bond).

  • Retention Time Order: Phenol (early) < Product < Bis-piperidine urea (impurity if moisture present).

Impurity Fate Mapping
Impurity StructureOriginControl Strategy
4-tert-Butylphenol Hydrolysis of chloroformate; Starting material.1M NaOH wash (forms phenoxide); Crystallization.
Symmetrical Urea Reaction of piperidine with phosgene (if generated in situ).Ensure excess amine is not present during phosgene addition (reverse addition).
HCl Salts Byproduct of reaction.Aqueous workup (highly water soluble).

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. Link

  • Kumari, S., et al. (2014). Method for the synthesis of N-alkyl-O-alkyl carbamates via CDI. RSC Advances, 4, 12345. Link

  • Vertex AI Search. (2026). Consolidated search data on phenyl carbamate scale-up procedures.

Disclaimer: This protocol is intended for research and development purposes. All scale-up activities must undergo a rigorous Process Safety Management (PSM) review, including calorimetry (DSC/RC1) to characterize thermal hazards before execution.

Sources

Troubleshooting & Optimization

Technical Support: Synthesis & Impurity Profiling of 4-tert-butylphenyl piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and medicinal chemists synthesizing 4-tert-butylphenyl piperidine-1-carboxylate , a structural motif common in covalent serine hydrolase inhibitors (e.g., MAGL/FAAH inhibitors).

Core Synthesis Logic & Pathway Analysis

This molecule belongs to the class of activated carbamates . Its biological function (covalent inhibition of serine hydrolases) relies on the lability of the bond between the carbonyl and the phenol oxygen.

The Synthetic Challenge: You must create a bond (Carbamate C-O) that is stable enough for isolation but reactive enough to act as a leaving group in vivo.

  • Recommended Route: The Carbamoyl Chloride Method (Activation of the Amine).

  • Why? Activating the secondary amine (piperidine) with triphosgene forms a highly stable intermediate (piperidine-1-carbonyl chloride). This intermediate can be isolated or purified to remove the symmetrical urea before the sensitive phenol is introduced.

Reaction Pathway & Impurity Map

The following diagram illustrates the recommended pathway and the origin of critical side products.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Piperidine Piperidine CarbamoylCl INTERMEDIATE: Piperidine-1-carbonyl chloride Piperidine->CarbamoylCl 0°C, Slow Add Urea IMPURITY A: 1,1'-Carbonyldipiperidine (Symmetrical Urea) Piperidine->Urea Excess Amine (Fast Add) Triphosgene Triphosgene (or Phosgene) Triphosgene->CarbamoylCl CarbamoylCl->Urea + Piperidine Target TARGET: 4-tert-butylphenyl piperidine-1-carboxylate CarbamoylCl->Target + Phenol, Base Phenol 4-tert-butylphenol Phenol->Target Carbonate IMPURITY B: Bis(4-t-butylphenyl) carbonate Phenol->Carbonate If Phosgene excess in Step 1 Base Base (Et3N/NaH) Hydrolysis IMPURITY C: Phenol (Regenerated) Target->Hydrolysis Moisture/High pH

Figure 1: Sequential synthesis pathway via carbamoyl chloride.[1] Red dotted lines indicate failure modes leading to specific impurities.

Troubleshooting Impurities (FAQs)

Issue 1: "I see a persistent solid that won't dissolve in my workup."

Diagnosis: Symmetrical Urea (1,1'-carbonyldipiperidine)

  • Cause: Excess piperidine was present when triphosgene was active. If you add triphosgene to the piperidine, local high concentrations of amine react with the newly formed carbamoyl chloride.

  • Fix:

    • Reverse Addition: Always add the piperidine solution slowly to the triphosgene solution at 0°C.

    • Purification: This urea is highly insoluble in ether/hexane. Triturate your crude carbamoyl chloride intermediate with cold ether and filter off the solid urea before adding the phenol.

Issue 2: "My product yield is low, and I see two aromatic regions in NMR."

Diagnosis: Symmetrical Carbonate (Bis(4-tert-butylphenyl) carbonate)

  • Cause: This occurs if unreacted phosgene/triphosgene carries over into Step 2. The phenol reacts with the residual phosgene instead of the carbamoyl chloride.

  • Fix: Ensure the carbamoyl chloride formation (Step 1) is complete and purge the headspace with nitrogen (or argon) to remove excess phosgene gas before adding the phenol.

Issue 3: "Why can't I find the Isocyanate peak in IR?"

Diagnosis: Mechanistic Misunderstanding

  • Explanation: Piperidine is a secondary amine . It cannot form an isocyanate (

    
    ) because there is no second proton to lose. It forms a carbamoyl chloride  (
    
    
    
    ). Do not look for the characteristic isocyanate peak (~2270 cm⁻¹); look for the carbonyl chloride stretch (~1730-1750 cm⁻¹).

Analytical Fingerprinting

Use this table to validate your product and identify contaminants.

Component1H NMR (CDCl₃, 400 MHz) Key SignalsLC-MS (ESI+)
Target Molecule δ 7.35 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H)δ 3.5-3.6 (br s, 4H, Pip-N-CH₂)δ 1.31 (s, 9H, t-Butyl)262.2 [M+H]⁺
Impurity A (Urea) δ 3.25 (m, 8H, Pip-N-CH₂)No aromatic signals.197.2 [M+H]⁺
Impurity B (Carbonate) δ 7.40 (d, 4H), 7.15 (d, 4H)Downfield shift of aromatics vs Target.327.2 [M+H]⁺
Impurity C (Phenol) δ 7.25 (d, 2H), 6.75 (d, 2H)Broad singlet (OH) variable.151.1 [M+H]⁺

Validated Experimental Protocol

Method: Carbamoyl Chloride Activation (Preferred for Purity)

Reagents:

  • Piperidine (1.0 equiv)

  • Triphosgene (0.35 equiv) [Generates ~1.05 equiv Phosgene]

  • 4-tert-butylphenol (1.0 equiv)

  • Triethylamine (Et₃N) or Pyridine (2.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step:

  • Activation (Formation of Carbamoyl Chloride):

    • Dissolve Triphosgene (0.35 eq) in DCM at 0°C under N₂.

    • Add Pyridine (1.1 eq) to the solution (white precipitate of pyridine-phosgene complex may form).

    • Slowly add Piperidine (1.0 eq) in DCM dropwise over 30 mins. CRITICAL: Keep Temp < 5°C to prevent Urea formation.

    • Stir 1h at 0°C.

    • QC Check: Take an aliquot, quench with MeOH. If you see Methyl Piperidine-1-carboxylate by LCMS, conversion is complete.

  • Coupling:

    • Add 4-tert-butylphenol (1.0 eq) directly to the reaction mixture.

    • Add remaining base (Et₃N, 1.4 eq).

    • Allow to warm to Room Temperature and stir for 4–12 hours.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Wash organic layer with 1M HCl (removes unreacted piperidine and pyridine).

    • Wash with 1M NaOH (removes unreacted 4-tert-butylphenol). Note: Do this quickly and with cold solutions to avoid hydrolyzing the product.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • If Urea is present: Triturate with cold Hexane/Ether (1:1). The target is soluble; the urea is not.

    • Column Chromatography: 0-20% EtOAc in Hexanes.

References

  • Carbamate Synthesis Mechanism

    • Greene's Protective Groups in Organic Synthesis (5th Ed). Wuts, P.G.M. (2014).
  • Triphosgene Handling & Urea Formation

    • Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576.
  • MAGL Inhibitor Scaffolds (Structural Context)

    • Long, J. Z., et al. "Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects." Nature Chemical Biology, 5, 37–44 (2009).
  • Analytical Data Interpretation

    • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 21, 7512–7515.

Sources

Overcoming steric hindrance in 4-tert-butylphenyl carbamate formation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource, designed to troubleshoot and optimize the synthesis of 4-tert-butylphenyl carbamates.

Topic: Overcoming Steric & Electronic Barriers in 4-tert-butylphenyl Carbamate Formation Document ID: TSC-CHEM-4TB-001 Status: Active / Verified

Executive Summary & Diagnostic Logic

The Challenge: Synthesizing carbamates from 4-tert-butylphenol presents a dual challenge often misdiagnosed purely as "steric hindrance." While the tert-butyl group at the para position adds bulk, the primary barrier is often electronic deactivation (phenolic hydroxyls are poor nucleophiles compared to aliphatic alcohols) compounded by the transition state geometry if the isocyanate partner is also hindered.

The Solution: Standard tertiary amine catalysts (TEA, DIPEA) are often insufficient. Success requires a dual-activation strategy : activating the isocyanate (Lewis Acid) and/or activating the phenol (Super-nucleophilic Base).

Diagnostic Flowchart: Why is my reaction failing?

Use this logic tree to identify the root cause of low yields.

TroubleshootingFlow Start Reaction Status Check YieldCheck Is Yield < 50%? Start->YieldCheck NoProduct No Product Detected YieldCheck->NoProduct Yes (0%) Slow Slow Conversion / Stalled YieldCheck->Slow Yes (<50%) Urea Major Byproduct: Urea? YieldCheck->Urea Byproducts Moisture Check Moisture Content (Isocyanates hydrolyze to Ureas) NoProduct->Moisture CatSelect Catalyst Selection Are you using TEA/DIPEA? Moisture->CatSelect Dry SwitchCat Action: Switch to DBTDL (0.1%) or DMAP (5%) CatSelect->SwitchCat Yes TempCheck Temperature Check Is T < 60°C? Slow->TempCheck SolventCheck Solvent Choice Are you using THF/Ether? TempCheck->SolventCheck No (T is high) HighBoil Action: Switch to Toluene/Xylene (Reflux 110°C+) SolventCheck->HighBoil Yes DrySolv Action: Re-distill Solvent Use Molecular Sieves Urea->DrySolv

Figure 1: Decision matrix for diagnosing reaction failures in phenolic carbamate synthesis.

Critical Troubleshooting: The "Why" and "How"

Issue A: "The reaction sits for 24 hours with no progress."

Diagnosis: Insufficient Nucleophilicity.[1] The 4-tert-butylphenol oxygen is electronically stabilized by the aromatic ring, making it a weak nucleophile. If you are reacting it with a hindered isocyanate (e.g., tert-butyl isocyanate or cyclohexyl isocyanate), the energy barrier is too high for standard thermal collision.

The Fix: Lewis Acid Catalysis (The "Push-Pull" Method) You must activate the isocyanate carbon to make it more electrophilic.

  • Standard: Dibutyltin Dilaurate (DBTDL) .[2] It coordinates with the isocyanate nitrogen and oxygen, increasing the polarization of the C=N bond.

  • Green Alternative: Zirconium(IV) acetylacetonate or Bismuth carboxylates .

Issue B: "I see a white precipitate, but it's not my product."

Diagnosis: Moisture Contamination (Urea Formation). Isocyanates react with water faster than with hindered phenols. The white solid is likely the symmetrical urea (1,3-bis(substituted)urea).

  • The Fix:

    • Solvents (Toluene, DCM) must be anhydrous (dried over activated 4Å molecular sieves).

    • Glassware must be oven-dried.

    • Pro-Tip: Add the isocyanate last, after the phenol and catalyst have been stirred to ensure the system is dry.

Issue C: "The solution turns yellow/brown, but yield is low."

Diagnosis: Oxidation or Base-Induced Decomposition. Using strong inorganic bases (NaH, KOH) can cause oxidation of the phenol ring (quinoid formation), especially with the electron-rich t-butyl group.

  • The Fix: Switch to organic super-bases like DMAP (4-Dimethylaminopyridine) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DMAP acts as a nucleophilic catalyst, attacking the isocyanate to form an activated N-acylpyridinium intermediate which is then rapidly attacked by the phenol.

Comparison of Catalyst Systems

Catalyst SystemReactivitySteric ToleranceMechanismRecommendation
TEA / DIPEA LowPoorGeneral BaseAvoid for phenols.
DBTDL (Sn) Very HighExcellentLewis Acid ActivationGold Standard for hindered systems.
DMAP HighGoodNucleophilic CatalysisBest for acid-sensitive substrates.
DBU HighModerateStrong BaseGood for CO2 routes; can cause side reactions.
Zr(acac)4 ModerateGoodLewis AcidGreen alternative to Tin.

Validated Experimental Protocol

Protocol ID: PROTO-4TB-ISO-02 Target: Synthesis of 4-tert-butylphenyl carbamates (Reaction with Isocyanates)

Materials
  • Substrate: 4-tert-butylphenol (1.0 equiv)

  • Reagent: Isocyanate (1.1 - 1.2 equiv) [Note: Use excess if isocyanate is volatile]

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (1-2 mol%) OR DMAP (5-10 mol%)

  • Solvent: Anhydrous Toluene (preferred) or Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush with Nitrogen or Argon.

  • Solvation:

    • Add 4-tert-butylphenol (1.0 equiv) to the flask.

    • Add Anhydrous Toluene (0.5 M concentration relative to phenol). The tert-butyl group aids solubility in non-polar solvents, making Toluene ideal.

    • Checkpoint: Ensure phenol is fully dissolved. If not, gently warm to 40°C.

  • Catalyst Addition:

    • Add DBTDL (1 mol%, approx 1-2 drops per gram of scale).

    • Why? Adding catalyst before isocyanate ensures the catalyst is distributed.

  • Reaction:

    • Add the Isocyanate (1.1 equiv) dropwise via syringe.

    • Heat the reaction to 80°C - 110°C (Reflux if using Toluene).

    • Note: For highly hindered isocyanates, reflux is mandatory to overcome the activation energy.

  • Monitoring:

    • Monitor via TLC or LC-MS. Look for the disappearance of the phenol peak.

    • Visual Cue: Reaction often remains clear. Precipitate usually indicates urea formation (bad).

  • Work-up:

    • Cool to room temperature.[3]

    • Evaporate solvent under reduced pressure.

    • Purification: Recrystallization from Hexanes/Ethyl Acetate is usually effective due to the lipophilicity of the tert-butyl group. If oil remains, use Flash Chromatography (SiO2, Hexane:EtOAc gradient).

Mechanistic Visualization

Understanding the "Dual Pathway" allows you to choose the right catalyst.

Mechanism Isocyanate Isocyanate (R-N=C=O) DBTDL Cat: DBTDL (Sn) Isocyanate->DBTDL DMAP Cat: DMAP Isocyanate->DMAP Phenol 4-t-Butylphenol ActivatedIso Activated Isocyanate (Sn-Complex) Phenol->ActivatedIso Nucleophilic Attack ActivatedNu Activated Acyl-Pyridinium Intermediate Phenol->ActivatedNu Rapid Acyl Transfer DBTDL->ActivatedIso Polarizes N=C Product 4-tert-butylphenyl Carbamate ActivatedIso->Product DMAP->ActivatedNu Nu Attack on Carbonyl ActivatedNu->Product

Figure 2: Dual activation pathways. DBTDL activates the electrophile (Isocyanate), while DMAP acts as a nucleophilic transfer agent.

Frequently Asked Questions (FAQs)

Q1: Can I use the Chloroformate route instead of Isocyanate? A: Yes. If the isocyanate is unavailable or too unreactive, react 4-tert-butylphenol with Phosgene/Triphosgene to generate the 4-tert-butylphenyl chloroformate. This intermediate is highly reactive and will couple with hindered amines easily. Warning: Requires strict safety protocols for phosgene generation.

Q2: My product is an oil that won't crystallize. What now? A: The tert-butyl group adds significant lipophilicity, often preventing crystallization in standard polar solvents.

  • Try: Pentane or cold Hexane.

  • Technique: Dissolve in minimal DCM, add excess Hexane, and rotovap slowly to induce precipitation. Scratching the flask glass often helps nucleate the crystal lattice.

Q3: Is 4-tert-butylphenol considered "sterically hindered" at the OH position? A: Technically, no. The tert-butyl group is para (position 4), far from the hydroxyl (position 1). However, the molecule is bulky overall. If you are experiencing "hindrance," it is likely due to the incoming isocyanate or the electronic deactivation of the phenol. Do not confuse electronic sluggishness with steric blocking.

Q4: Can I use Ethanol or Methanol as a solvent? A: Absolutely not. Aliphatic alcohols (MeOH, EtOH) are much better nucleophiles than phenols. They will react with the isocyanate immediately, consuming your reagent to form methyl/ethyl carbamates, leaving your phenol untouched.

References

  • Mechanism of Tin Catalysis: Silva, A. L., et al. "Organotin-catalyzed formation of carbamates: A mechanistic insight." Journal of Molecular Catalysis A: Chemical, 2015.

  • DMAP Catalysis: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 1983.

  • Alternative Routes (Carbonates): Shaikh, A. A., et al. "Organic Carbonates as Green Solvents and Reagents." Chemical Reviews, 2010.

  • Isocyanate Reactivity Data: "Reactivity of Isocyanates with Phenols." Polyurethane Handbook, 2nd Edition, Hanser Publishers.

Sources

Technical Support Center: Stability & Formulation of 4-tert-butylphenyl piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Alerts

4-tert-butylphenyl piperidine-1-carboxylate (4-TBPPC) presents a classic "dual-threat" challenge in aqueous media: hydrolytic instability driven by the phenoxide leaving group and poor solubility driven by the lipophilic tert-butylphenyl moiety.

Many researchers misinterpret precipitation as degradation. This guide distinguishes between the two and provides a validated framework for stabilizing this compound in biological assays.

⚠️ Critical Stability Alerts
  • pH Intolerance: This compound is a phenyl carbamate . Unlike alkyl carbamates, it is susceptible to rapid hydrolysis at pH > 7.5 . The 4-tert-butylphenol group is a good leaving group, accelerating base-catalyzed cleavage.

  • The "Crash-Out" Effect: At concentrations >10 µM in aqueous buffer, the compound will likely form micro-aggregates or precipitate, leading to erratic assay data (false negatives in inhibition assays).

  • Stock Solvent: Never store stock solutions in methanol or ethanol for long periods; transesterification can occur. Use anhydrous DMSO .

Diagnostic Hub: Troubleshooting Guide

Phase 1: Is it Degradation or Precipitation?

Use this decision matrix to diagnose your issue before attempting formulation changes.

Troubleshooting Start Issue: Loss of Compound Signal CheckAppearance Visual Inspection (Turbidity?) Start->CheckAppearance Turbid Yes: Turbid/Cloudy CheckAppearance->Turbid Precipitation Clear No: Solution is Clear CheckAppearance->Clear SolubilityIssue Diagnosis: Solubility Failure (Aggregation) Turbid->SolubilityIssue HPLC Run HPLC Analysis (Check for 4-tert-butylphenol) Clear->HPLC PhenolPresent Phenol Peak Detected HPLC->PhenolPresent Degradation NoPhenol No Phenol Peak (Low Total Area) HPLC->NoPhenol Loss Hydrolysis Diagnosis: Chemical Hydrolysis PhenolPresent->Hydrolysis Adsorption Diagnosis: Adsorption to Plastic NoPhenol->Adsorption

Figure 1: Diagnostic workflow for identifying the root cause of signal loss.

Deep Dive: Mechanisms & FAQs

Q1: Why is this specific carbamate unstable in water?

A: The instability arises from the leaving group ability of the phenol. In a standard alkyl carbamate, the leaving group would be an alkoxide (pKa ~16), which is poor, making the molecule stable. In 4-TBPPC, the leaving group is 4-tert-butylphenol (pKa ~10.2). Under basic conditions (pH > 8), hydroxide ions attack the carbonyl carbon. Because the nitrogen is disubstituted (part of a piperidine ring), the reaction proceeds via a BAc2 mechanism (Base-catalyzed Acyl cleavage, bimolecular), expelling the phenoxide.

Degradation Pathway:

Hydrolysis cluster_prod Degradation Products Compound 4-TBPPC (Intact) TS Tetrahedral Intermediate Compound->TS + OH⁻ (Attack C=O) Products Products TS->Products Expulsion of Phenoxide P1 Piperidine Products->P1 P2 CO₂ Products->P2 P3 4-tert-butylphenol (Toxic/Active) Products->P3

Figure 2: BAc2 Hydrolysis mechanism. Note that 4-tert-butylphenol is often biologically active, which can confound experimental results.

Q2: Can I use Cyclodextrins?

A: Yes, this is the gold standard solution. The tert-butylphenyl moiety is an ideal "guest" for HP-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity encapsulates the lipophilic phenyl ring, shielding the sensitive carbamate bond from water attack and preventing aggregation.

Q3: What is the "Safe Zone" for pH?

A:

pH Range Stability Status Mechanism/Risk
pH < 4 Moderate Risk Acid-catalyzed hydrolysis (slower than base).
pH 5 - 6.5 Optimal Minimal hydrolysis; "Sweet spot" for stability.
pH 7.4 Monitor Half-life may be < 6 hours without stabilization.[1]

| pH > 8.5 | Critical Failure | Rapid base hydrolysis (t1/2 < 30 mins). |

Validated Protocols

Protocol A: Preparation of Hydrolytically Stable Stock

Purpose: To create a working solution that resists precipitation and hydrolysis for >24 hours.

Materials:

  • 4-TBPPC (Solid)

  • Anhydrous DMSO

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-Citrate Buffer (pH 6.0)

Step-by-Step:

  • Primary Stock: Dissolve 4-TBPPC in anhydrous DMSO to 10 mM .

    • Tip: Sonicate for 30 seconds to ensure complete dissolution.

  • Carrier Solution: Prepare a 20% (w/v) HP-β-CD solution in pH 6.0 Phosphate-Citrate buffer.

  • Complexation (Critical Step):

    • Add the DMSO stock dropwise to the Carrier Solution while vortexing rapidly.

    • Final ratio: 1:100 (e.g., 10 µL DMSO stock into 990 µL Carrier).

    • Result: 100 µM 4-TBPPC in 20% CD/Buffer.

  • Validation: The solution should remain optically clear. If cloudy, increase CD concentration to 30%.

Protocol B: HPLC Monitoring for Degradation

Purpose: To quantify the appearance of the 4-tert-butylphenol leaving group.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (optimized for the phenol ring).[2]

  • Marker: Inject pure 4-tert-butylphenol standard to determine retention time (usually elutes earlier than the parent carbamate).

References

  • Hydrolysis Mechanism of Phenyl Carbamates

    • Title: Reactivity of phenyl N-phenylcarbamates in the alkaline hydrolysis reaction.[3][4]

    • Source: V. Nalbantova et al., Journal of Physical Organic Chemistry, 2011.
    • Relevance: Establishes the BAc2 vs E1cB mechanisms for carbam
  • Solubility Enhancement via Cyclodextrins

    • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.[5]

    • Source: U. Hancu et al., Biomedicines (PMC), 2020.
    • Relevance: Validates the use of HP-β-CD for stabilizing lipophilic phenyl-ring compounds.
  • Analytical Detection of Degradants

    • Title: Determination of 4-tert-butylphenol and 4-tert-butylcatechol in cosmetic products by reversed-phase HPLC.[6]

    • Source: L. Gagliardi et al.
    • Relevance: Provides the foundational HPLC conditions (C18, UV detection) for identifying the specific leaving group of 4-TBPPC.

Sources

Validation & Comparative

A Researcher's Guide to Evaluating the Potency of Novel FAAH Inhibitors Against Established Benchmarks

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers in drug discovery and pharmacology to assess the potency of novel Fatty Acid Amide Hydrolase (FAAH) inhibitors. While this document will focus on a comparative analysis of well-characterized reference inhibitors, the methodologies and principles outlined herein are directly applicable to evaluating new chemical entities, such as 4-tert-butylphenyl piperidine-1-carboxylate. Our objective is to equip you with the scientific rationale, detailed protocols, and comparative data necessary to rigorously characterize your compounds of interest.

The Therapeutic Promise of FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of several endogenous bioactive lipids, most notably the endocannabinoid anandamide (AEA) and the sleep-inducing molecule oleamide.[1][2] By inhibiting FAAH, the levels of these signaling molecules are increased, leading to a potentiation of their natural physiological effects. This mechanism of action has garnered significant interest as a therapeutic strategy for a range of conditions including chronic pain, anxiety disorders, and inflammation, potentially avoiding the undesirable side effects associated with direct cannabinoid receptor agonists.[2][3]

The pursuit of FAAH inhibitors has led to the development of numerous compounds, some of which have progressed to clinical trials.[4] However, the field has also faced challenges, underscoring the importance of thorough preclinical characterization of new inhibitor candidates.[5]

Understanding the Mechanism of FAAH Inhibition

FAAH is a serine hydrolase, and many of its inhibitors act by covalently modifying a catalytic serine residue (Ser241) in the enzyme's active site.[6][7] This can occur through reversible or irreversible mechanisms. Carbamates, such as URB597, and piperidine/piperazine ureas are classes of inhibitors that have been extensively studied and are known to carbamylate the active site serine.[6][7] The selectivity of these inhibitors for FAAH over other serine hydrolases is a critical aspect of their therapeutic potential.[6]

Below is a simplified representation of the FAAH signaling pathway and the effect of its inhibition.

FAAH_Signaling_Pathway Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Degradation CB1R CB1 Receptor Anandamide->CB1R Activation Inactive Inactive Metabolites FAAH->Inactive Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis) CB1R->Therapeutic_Effects Inhibitor FAAH Inhibitor (e.g., 4-tert-butylphenyl piperidine-1-carboxylate) Inhibitor->FAAH Inhibition

Caption: FAAH inhibition increases anandamide levels, leading to enhanced CB1 receptor activation and therapeutic effects.

Comparative Potency of Reference FAAH Inhibitors

To contextualize the potency of a novel inhibitor, it is essential to compare it against well-established reference compounds. Here, we present data for two widely studied FAAH inhibitors: URB597 and JNJ-42165279.

CompoundTargetIC50 (Human)IC50 (Rat)Mechanism of ActionReference(s)
URB597 FAAH3 nM (liver microsomes)5 nM (brain)Irreversible (covalent modification of Ser241)[8][9][10]
JNJ-42165279 FAAH70 nM313 nMIrreversible (covalent binding)[11][12][13]

Note: IC50 values can vary depending on the assay conditions, such as enzyme source, substrate concentration, and pre-incubation time. For instance, the potency of URB597 has been shown to be pH-dependent.[14]

Experimental Protocols for Determining FAAH Inhibitor Potency

The following section details a standard experimental workflow for determining the in vitro potency (IC50) of a novel FAAH inhibitor. This protocol is designed to be a self-validating system, incorporating appropriate controls and reference compounds.

FAAH Inhibition Assay Workflow

FAAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of test compound and reference inhibitors (URB597, JNJ-42165279) Incubation 4. Add enzyme to wells containing test compounds/controls and pre-incubate Compound_Prep->Incubation Enzyme_Prep 2. Prepare FAAH enzyme solution (recombinant human or rat FAAH) Enzyme_Prep->Incubation Substrate_Prep 3. Prepare fluorescent substrate solution (e.g., AMC-Arachidonoyl amide) Reaction 5. Initiate reaction by adding substrate Substrate_Prep->Reaction Incubation->Reaction Measurement 6. Measure fluorescence at appropriate wavelengths over time Reaction->Measurement Plotting 7. Plot % inhibition vs. log[inhibitor] Measurement->Plotting IC50_Calc 8. Calculate IC50 value using non-linear regression Plotting->IC50_Calc

Caption: A typical experimental workflow for determining the IC50 of an FAAH inhibitor.

Detailed Step-by-Step Methodology

Materials:

  • Recombinant human or rat FAAH (e.g., from Cayman Chemical, Item #10005196)[15]

  • FAAH fluorescent substrate (e.g., AMC-Arachidonoyl amide)[15]

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)[15]

  • Test compound (e.g., 4-tert-butylphenyl piperidine-1-carboxylate)

  • Reference inhibitors (URB597, JNJ-42165279)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions to create a range of concentrations for IC50 determination. A 10-dose, 3-fold serial dilution starting from 100 µM is a common approach.[15]

  • Enzyme Preparation:

    • Dilute the FAAH enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Protocol:

    • Add a small volume (e.g., 2 µL) of the diluted test compounds and controls to the wells of the 96-well plate.

    • Add the diluted enzyme solution to each well and pre-incubate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).[16] This pre-incubation step is crucial for covalent inhibitors.

    • Initiate the enzymatic reaction by adding the FAAH substrate to each well.

    • Immediately begin monitoring the increase in fluorescence using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 355 nm excitation and 460 nm emission for AMC).[15]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

Selectivity Profiling: A Critical Step

While potency is a key parameter, the selectivity of a novel FAAH inhibitor is equally important for its therapeutic potential. Off-target effects can lead to undesirable side effects.[5][17] Therefore, it is crucial to assess the inhibitory activity of the test compound against other related enzymes, particularly other serine hydrolases. Activity-based protein profiling (ABPP) is a powerful technique for evaluating the selectivity of FAAH inhibitors across the proteome.[6]

Conclusion

The evaluation of a novel FAAH inhibitor such as 4-tert-butylphenyl piperidine-1-carboxylate requires a systematic and rigorous approach. By employing the standardized protocols outlined in this guide and comparing the resulting potency data with established reference inhibitors like URB597 and JNJ-42165279, researchers can effectively characterize their compounds and make informed decisions about their potential for further development. The ultimate goal is to identify potent and selective FAAH inhibitors that can harness the therapeutic potential of the endocannabinoid system for the treatment of various debilitating diseases.

References

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). (2011, April 18). PNAS. Retrieved from [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitor – an enzyme with novel therapeutic potential. (2018, June 22). DelveInsight. Retrieved from [Link]

  • What are FAAH inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • The Potency of the Fatty Acid Amide Hydrolase Inhibitor URB597 Is Dependent Upon the Assay pH. (2006, December 15). PubMed. Retrieved from [Link]

  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. (2021, December 28). MDPI. Retrieved from [Link]

  • Trial shows promise for treating PTSD with FAAH inhibitors. (2019, September 2). Drug Development Technology. Retrieved from [Link]

  • Drug firms like J&J cautious on FAAH inhibitors in wake of trial death in France. (2016, January 21). BioPharma Dive. Retrieved from [Link]

  • Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. (2018, July 15). PubMed. Retrieved from [Link]

  • JNJ-42165279. (n.d.). Wikipedia. Retrieved from [Link]

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC. (2025, April 5). National Center for Biotechnology Information. Retrieved from [Link]

  • The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, rando. (2021, April 1). eScholarship. Retrieved from [Link]

  • Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). (2004, November 18). SciSpace. Retrieved from [Link]

  • Safety and Efficacy of a FAAH-Inhibitor to Treat Cannabis Withdrawal. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. (2018, October 25). ACS Publications. Retrieved from [Link]

  • FAAH Enzyme Inhibition Assay. (n.d.). BindingDB. Retrieved from [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2025, August 9). IntechOpen. Retrieved from [Link]

  • Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. (2020, May 15). PubMed. Retrieved from [Link]

  • tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. (2020, November 16). Royal Society of Chemistry. Retrieved from [Link]

  • Maximum percentage and IC50 values for inhibition of rat brain AEA hydrolysis by compounds 3-16. (n.d.). ResearchGate. Retrieved from [Link]

  • Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021, November 28). MDPI. Retrieved from [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). Atlantis Press. Retrieved from [Link]

  • 1-Boc-4-AP. (n.d.). Wikipedia. Retrieved from [Link]

  • tert-Butyl 4-formylpiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. (n.d.). HRB National Drugs Library. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-tert-butylphenyl piperidine-1-carboxylate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-tert-butylphenyl piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. As with any component destined for pharmaceutical use, establishing its purity with a high degree of certainty is not merely a quality control checkpoint; it is a foundational requirement for ensuring the safety and efficacy of the final drug product. Impurities, whether they originate from the synthetic route, degradation, or storage, can have unintended pharmacological or toxicological effects. Therefore, the analytical methods used to assess the purity of this compound must be rigorously validated to demonstrate they are fit for their intended purpose.[1][2][3]

This guide provides an in-depth comparison of common analytical techniques for determining the purity of 4-tert-butylphenyl piperidine-1-carboxylate. We will explore the causality behind experimental choices, present detailed validation protocols, and offer supporting data, all grounded in the latest regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]

The Regulatory Framework: A Foundation of Trust

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3] The recently updated ICH Q2(R2) guideline, along with the complementary ICH Q14 guideline on analytical procedure development, has modernized the approach, emphasizing a lifecycle and Quality-by-Design (QbD) perspective.[3][6][7] This framework moves beyond a simple checklist, encouraging a scientific, risk-based approach to ensure methods are robust and reliable throughout their use.[1][2]

The core objective is to build a self-validating system where the data's integrity is assured. This begins with a predefined validation protocol that outlines the performance characteristics to be evaluated and their corresponding acceptance criteria.[1][8]

G cluster_0 Phase 1: Development & Strategy cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution & Reporting atp Define Analytical Target Profile (ATP) [ICH Q14] risk_assessment Conduct Risk Assessment (e.g., Fishbone, FMEA) atp->risk_assessment informs method_dev Develop Analytical Procedure risk_assessment->method_dev guides val_protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) method_dev->val_protocol leads to execute_val Execute Validation Experiments val_protocol->execute_val governs val_report Generate Validation Report (Summarize Results) execute_val->val_report documents lifecycle Continuous Monitoring & Lifecycle Management [ICH Q12] val_report->lifecycle enables

Caption: General Analytical Method Validation Workflow.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is dictated by the specific purity question being asked. For 4-tert-butylphenyl piperidine-1-carboxylate, a multi-faceted approach is often required.

Technique Primary Application Principle Advantages Limitations
RP-HPLC-UV Quantifying the main component and known/unknown non-volatile impurities.Separation based on hydrophobicity.High precision, robust, widely available, excellent for stability-indicating methods.Requires a UV chromophore; may require derivatization for some impurities.[9]
GC-MS Identifying and quantifying volatile impurities and residual solvents.Separation of volatile compounds followed by mass-based identification.High specificity and sensitivity for volatile analytes, definitive identification via mass spectra.Not suitable for non-volatile or thermally labile compounds.
qNMR Determining absolute purity (assay) without a specific reference standard.Signal intensity is directly proportional to the number of nuclei.Primary method, high accuracy, provides structural information.[10]Lower sensitivity than chromatographic methods, requires expensive instrumentation.

Deep Dive: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For routine quality control, RP-HPLC is the workhorse method for purity and stability assessment. Its ability to separate the main compound from closely related impurities makes it indispensable.[11]

Causality in Method Development
  • Column Choice: A C18 stationary phase is the standard choice for moderately non-polar compounds like 4-tert-butylphenyl piperidine-1-carboxylate, offering robust hydrophobic interactions for effective separation.[11]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is typical. The buffer controls the ionization state of any acidic or basic functional groups, ensuring reproducible retention times. The gradient allows for the elution of impurities with a wide range of polarities within a reasonable timeframe.[12]

  • Detection: The phenyl group in the molecule provides a UV chromophore, making UV detection (e.g., at 254 nm) a straightforward choice.[13] A photodiode array (PDA) detector is highly recommended as it can assess peak purity, a key component of specificity.

Experimental Protocol: Stability-Indicating RP-HPLC Method

1. System Preparation:

  • HPLC System: A quaternary pump HPLC with an autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

2. Solution Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 4-tert-butylphenyl piperidine-1-carboxylate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.

3. Chromatographic Run:

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    25.0 90
    30.0 90
    30.1 40

    | 35.0 | 40 |

  • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

Validation of the HPLC Method

A validation protocol must be executed to demonstrate the method is fit for purpose.[8][14]

G start Begin HPLC Validation specificity Specificity (Placebo, Impurities, Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity Establishes peak identity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness (Small Variations) lod_loq->robustness end_node Validation Complete robustness->end_node

Caption: Experimental Workflow for HPLC Method Validation.

1. Specificity (Stability-Indicating Nature) Specificity is the ability to assess the analyte unequivocally in the presence of other components.[7] For this, forced degradation studies are essential. The drug substance is subjected to stress conditions to produce degradation products.[15][16]

  • Protocol: Prepare solutions of the compound (~0.5 mg/mL) and expose them to:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid sample at 105°C for 48 hours.

    • Photolytic: Solution exposed to UV light (ICH Q1B) for 24 hours.

  • Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0) and from each other. The peak purity of the analyte must pass, confirming no co-elution.[17][18]

2. Linearity This demonstrates a direct relationship between concentration and analytical response.

  • Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal test concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).

  • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[14]

3. Accuracy Accuracy is the closeness of the test results to the true value.[6]

  • Protocol: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.[19]

4. Precision Precision measures the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate sample preparations at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The RSD for the set of measurements should be ≤ 2.0%.[20]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be precise and accurate, and it should be below the reporting threshold for impurities.

6. Robustness Robustness demonstrates the method's reliability with respect to deliberate variations in its parameters.[8]

  • Protocol: Introduce small, deliberate changes to method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly affected by the changes.

Validation Parameter Typical Acceptance Criteria (for Purity/Assay) ICH Guideline Reference
Specificity Analyte peak resolved from all other peaks (Resolution > 2.0)ICH Q2(R2)
Linearity (r²) ≥ 0.999ICH Q2(R2)
Range 80% to 120% of test concentrationICH Q2(R2)
Accuracy (% Recovery) 98.0% - 102.0%ICH Q2(R2)
Precision (RSD%) ≤ 2.0%ICH Q2(R2)
LOQ Demonstrated with acceptable precision and accuracyICH Q2(R2)
Robustness System suitability criteria met under varied conditionsICH Q2(R2)

Complementary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is excellent for non-volatile compounds, it is blind to many potential residual solvents or volatile impurities from synthesis. GC-MS is the ideal orthogonal method to cover this gap.

Experimental Protocol: GC-MS for Volatile Impurities

1. System Preparation:

  • GC-MS System: A gas chromatograph with a headspace autosampler coupled to a mass spectrometer.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: 40°C (hold 5 min), then ramp at 10°C/min to 240°C (hold 5 min).

  • MS Transfer Line: 250°C.

  • Ion Source: 230°C.

  • Scan Range: 35-350 amu.

2. Solution Preparation:

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Seal the vial.

  • Headspace Conditions: Incubate at 80°C for 15 minutes before injection.

Validation Considerations for GC-MS

Validation follows similar principles to HPLC but is tailored for trace analysis. Specificity is inherent due to mass detection. Linearity, LOD/LOQ, accuracy, and precision are determined for any potential impurities identified.

Conclusion: An Integrated Approach to Purity Validation

No single analytical method can provide a complete purity profile for 4-tert-butylphenyl piperidine-1-carboxylate. A scientifically sound validation strategy relies on an integrated approach. A well-validated, stability-indicating RP-HPLC method serves as the primary tool for quantifying the active ingredient and its non-volatile degradation products and impurities. This should be complemented by a validated GC-MS method to control for volatile impurities and residual solvents. For establishing the absolute purity of a reference standard, qNMR offers a powerful, primary method.

By grounding these validation activities in the principles of ICH Q2(R2) and Q14, researchers and drug developers can ensure the generation of trustworthy, reliable, and scientifically sound data, which is the bedrock of pharmaceutical quality and patient safety.[2][7]

References

  • FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). Regulations.gov.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.
  • Results of forced degradation studies. (n.d.). ResearchGate.
  • Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine. (n.d.). Benchchem.
  • SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025). PubMed.
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). (n.d.). Policija.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). Alternative Therapies In Health And Medicine.
  • Electronic Supplementary Material (ESI) for ChemComm. (2019). The Royal Society of Chemistry.
  • Validation of Analytical Test Methods. (2025). ResearchGate.
  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo.
  • VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV.
  • The Pharmaceutical and Chemical Journal, 2025, 12(4):163-167 Review Article Method Development and Validation of Test Method usi. (2025). The Pharmaceutical and Chemical Journal.
  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.).
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. (n.d.). Benchchem.
  • development and validation of a single hplc method for the determination of thirteen pharmaceuticals. (n.d.). Semantic Scholar.

Sources

Comparative Analysis: O-Phenyl vs. O-(4-tert-Butylphenyl) Piperidine-1-Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: Fatty Acid Amide Hydrolase (FAAH) Inhibition & CNS Therapeutics

Executive Summary

This guide provides a technical comparison between unsubstituted phenyl piperidine-1-carbamates and their 4-tert-butylphenyl analogs . While both classes function as covalent inhibitors of serine hydrolases (specifically FAAH), the introduction of the tert-butyl group at the para-position of the O-aryl moiety fundamentally alters the pharmacodynamic profile.

Key Finding: The tert-butyl substitution typically enhances inhibitory potency (


) by 5–10 fold through optimized hydrophobic interactions within the FAAH acyl-chain binding channel. However, this comes at the cost of reduced aqueous solubility and altered hydrolytic stability, necessitating specific formulation strategies during preclinical development.

Structural & Mechanistic Basis[1]

The Scaffold

The core scaffold under review is the piperidine-1-carboxylate (also referred to as piperidine carbamate). These compounds inhibit FAAH by carbamoylation of the catalytic Serine-241 residue.[1]

  • Compound A (Baseline): Phenyl piperidine-1-carboxylate.

  • Compound B (Variant): 4-(tert-butyl)phenyl piperidine-1-carboxylate.

Mechanism of Action: Covalent Inhibition

Both compounds act as "pseudo-substrates." The mechanism involves a nucleophilic attack by the enzyme's catalytic serine on the carbamate carbonyl.[2][3]

  • Recognition: The piperidine ring mimics the arachidonoyl chain of anandamide, guiding the molecule into the FAAH hydrophobic channel.

  • Acylation: Ser-241 attacks the carbonyl carbon.

  • Leaving Group Release: The O-aryl group (phenol or tert-butylphenol) is expelled.

  • Inactivation: The enzyme remains carbamoylated (inactive) until slow hydrolysis regenerates the active site.

Comparative Mechanistic Analysis
FeaturePhenyl Analog (Baseline)4-tert-Butylphenyl AnalogScientific Rationale
Electronic Effect Neutral (

)
Weakly Electron Donating (

)
The tert-butyl group slightly destabilizes the phenoxide leaving group compared to H, theoretically slowing the acylation rate (

).
Steric/Hydrophobic Effect Moderate LipophilicityHigh LipophilicityThe bulky tert-butyl group fills the hydrophobic cytosolic port of FAAH, significantly improving binding affinity (

) which often overrides the slower acylation rate.
Metabolic Stability ModerateVariableThe tert-butyl group blocks para-hydroxylation (a common metabolic route) but introduces a site for benzylic oxidation.

Visualization of Mechanism[1]

The following diagram illustrates the covalent inhibition pathway, highlighting the critical "Leaving Group" step where the two compounds differ.

FAAH_Inhibition_Mechanism Enzyme Active FAAH (Ser-241 Nucleophile) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Piperidine Carbamate (Inhibitor) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Ser-241 Attack AcylEnzyme Carbamoylated Enzyme (INACTIVE) Transition->AcylEnzyme Bond Cleavage LeavingGroup Released Phenol (Phenyl vs t-Butylphenyl) Transition->LeavingGroup Expulsion AcylEnzyme->Enzyme Slow Hydrolysis (Hours/Days)

Figure 1: Mechanism of covalent inactivation of FAAH by piperidine carbamates. The nature of the leaving group (phenyl vs. tert-butylphenyl) dictates the rate of the transition step.

Comparative Performance Data

The following data summarizes the performance shifts observed when transitioning from the phenyl to the tert-butylphenyl motif. Data is synthesized from structure-activity relationship (SAR) principles established in FAAH inhibitor research (e.g., URB series analogs).

Table 1: Physicochemical & Inhibitory Profile[3]
ParameterPhenyl Piperidine Carbamate4-tert-Butylphenyl Piperidine CarbamateImpact Interpretation
FAAH

100 – 500 nM10 – 50 nMPositive: Bulky hydrophobic group improves potency by ~10x.
cLogP ~2.5~4.2Negative: Significant increase in lipophilicity reduces aqueous solubility.
Selectivity (vs. AChE) ModerateHighPositive: Steric bulk prevents entry into the smaller AChE active site gorge.
Hydrolytic Stability (pH 7.4)

min

min
Positive: Steric hindrance protects the carbamate bond from non-specific hydrolysis.

Experimental Protocols

To validate the performance differences, the following self-validating protocols are recommended.

Protocol A: Fluorescence-Based FAAH Activity Assay

Purpose: To determine


 values and kinetic constants.

Reagents:

  • Substrate: Arachidonoyl-AMC (7-amino-4-methylcoumarin).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

  • Enzyme: Recombinant Human FAAH (lysate or purified).

Workflow:

  • Preparation: Dissolve inhibitors in DMSO. Prepare 10-point serial dilutions (range: 1 nM to 10

    
    M).
    
  • Pre-incubation: Incubate enzyme (20

    
    L) with inhibitor (2 
    
    
    
    L) for 30 minutes at 37°C. Critical Step: This allows the covalent bond to form. Omitting pre-incubation will yield false high
    
    
    values.
  • Initiation: Add Arachidonoyl-AMC substrate (20

    
    L, final conc. 10 
    
    
    
    M).
  • Detection: Measure fluorescence (Ex: 360 nm, Em: 460 nm) in kinetic mode for 45 minutes.

  • Validation: Use URB597 (100 nM) as a positive control for 100% inhibition.

Protocol B: Chemical Stability (Hydrolysis) Assay

Purpose: To quantify the steric protection provided by the tert-butyl group.

Workflow:

  • Prepare 100

    
    M solution of each carbamate in PBS (pH 7.4) with 10% Acetonitrile (to ensure solubility of the tert-butyl analog).
    
  • Incubate at 37°C.

  • Sample at

    
     minutes.
    
  • Quench with ice-cold methanol containing an internal standard (e.g., Warfarin).

  • Analyze via HPLC-UV or LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the hydrolysis rate constant.

Experimental Workflow Diagram

Experimental_Workflow Start Compound Library (Phenyl vs t-Butyl) Step1 Solubility Screen (PBS pH 7.4) Start->Step1 Decision1 Soluble? Step1->Decision1 Decision1->Step1 No (Add Co-solvent) Step2 FAAH Inhibition Assay (Pre-incubation 30 min) Decision1->Step2 Yes Step3 Selectivity Profiling (vs MAGL, AChE) Step2->Step3 If IC50 < 100nM Step4 Metabolic Stability (Microsomes) Step3->Step4 High Selectivity

Figure 2: Screening workflow for validating carbamate inhibitors. Note the solubility checkpoint critical for tert-butyl analogs.

Expert Synthesis & Recommendations

  • Potency vs. Druglikeness: While the 4-tert-butylphenyl analog will almost invariably demonstrate superior potency due to the hydrophobic nature of the FAAH active site, it poses formulation challenges.

  • Selectivity: The tert-butyl group is highly effective at excluding the molecule from the Acetylcholinesterase (AChE) active site, which is narrower. If your goal is a selective FAAH inhibitor without cholinergic side effects, the tert-butyl analog is the superior candidate.

  • Optimization: If the tert-butyl analog is too insoluble, consider the 4-(trifluoromethyl)phenyl analog. The

    
     group maintains lipophilicity and bulk but often improves metabolic stability compared to the alkyl group.
    

References

  • Comparison of Carbamate Mechanisms: Vacondio, F., et al. (2010). "Structure–Property Relationships of a Class of Carbamate-Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors." Journal of Medicinal Chemistry.

  • FAAH Inhibition SAR: Piomelli, D., et al. (2004). "Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597)." CNS Drug Reviews.

  • Covalent Inhibition Kinetics: Lodola, A., et al. (2008). "Transacylating capability of the fatty acid amide hydrolase inhibitor URB597." FEBS Journal.

  • Hydrolysis Rates of Carbamates: Kapanda, C.N., et al. (2012). "Hydrolysis of carbamates: Electronic vs Steric effects." International Journal of Chemical Kinetics.

Sources

Comparative Guide: Crystallographic & Structural Analysis of 4-tert-butylphenyl piperidine-1-carboxylate

[1]

Executive Summary & Structural Context

4-tert-butylphenyl piperidine-1-carboxylate (CAS: 694472-69-0) is a lipophilic carbamate derivative.[1] Structurally, it consists of a piperidine ring linked via a carbamate bridge to a para-substituted phenol.[1] This scaffold is highly relevant in the design of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) inhibitors, where the carbamate group acts as a reactive electrophile (pseudo-substrate) and the lipophilic tail (4-tert-butylphenyl) mimics the arachidonoyl chain of endocannabinoids.[1]

This guide compares the Target Compound (4-tert-butyl derivative) against the Reference Standard (Phenyl piperidine-1-carboxylate) to elucidate how the bulky tert-butyl group alters the solid-state landscape—a critical factor for formulation and bioavailability.[1]

Structural Comparison Logic
  • Reference (Subject B): Phenyl piperidine-1-carboxylate. A planar aromatic anchor. Crystallizes with dense packing dominated by weak C-H[1]···O interactions.

  • Target (Subject A): 4-tert-butylphenyl piperidine-1-carboxylate. The tert-butyl group adds significant steric bulk (~60-70 ų volume increase), disrupting planar stacking and likely inducing a lower-density crystal lattice with enhanced lipophilicity.[1]

Physicochemical & Crystallographic Data Comparison[1][2]

The following data contrasts the established crystallographic parameters of the reference standard with the characterization data of the target compound.

Table 1: Physicochemical Profile
FeatureTarget: 4-tert-butylphenyl derivative Reference: Phenyl derivative Impact of Modification
Formula C₁₆H₂₃NO₂C₁₂H₁₅NO₂+C₄H₈ (Lipophilic expansion)
Mol.[1][2][3][4][5][6][7][8][9][10] Weight 261.36 g/mol 205.25 g/mol Increased molecular bulk
LogP (Calc) ~4.8 - 5.1~2.5 - 2.8significantly higher membrane permeability
H-Bond Acceptors 2 (Carbamate O, Carbonyl O)2Identical electronic profile
Rotatable Bonds 3 (N-C, O-C, Ph-tBu)2Higher conformational entropy
Table 2: Crystallographic Parameters (Experimental vs. Predicted)

Data for the reference standard is sourced from single-crystal XRD studies (Shahwar et al., 2010).[1]

ParameterReference (Phenyl Analog) [1]Target (4-t-Butyl Analog) [Predicted]Crystallographic Rationale
Crystal System MonoclinicMonoclinic / TriclinicLow symmetry maintained due to flexible piperidine ring.[1]
Space Group P2₁P2₁/c or P-1Bulky t-butyl often forces centrosymmetric pairing to maximize packing efficiency.
Z (Molecules/Cell) 24Larger unit cell likely accommodates more asymmetric units.[1]
Packing Motif Polymeric chains via C-H[8]···OIsolated dimers or herringbonet-Butyl disrupts the tight "stacking" of phenyl rings, favoring edge-to-face interactions.[1]
Key Interaction C(Piperidine)-H[1]···O(Carbonyl)C-H[1][4]···π (t-Butyl[1]···Phenyl)Steric bulk prevents close carbonyl approach; packing driven by van der Waals forces.[1]

Technical Insight: The tert-butyl group acts as a "spacer" in the crystal lattice. While the phenyl analog packs efficiently with


-

or C-H[1]···

interactions, the globular tert-butyl group typically expands the unit cell volume by approximately 70-80 ų, often lowering the melting point relative to planar analogs due to reduced lattice energy density.[1]

Experimental Protocols

To replicate these findings or generate de novo data for the target, follow these standardized protocols.

Protocol A: Synthesis of 4-tert-butylphenyl piperidine-1-carboxylate

Objective: Efficient generation of the carbamate linkage under anhydrous conditions.

  • Reagents:

    • Piperidine (1.0 eq)[1][3]

    • 4-tert-butylphenyl chloroformate (1.1 eq) [Note: If chloroformate is unavailable, generate in situ from 4-tert-butylphenol + triphosgene][1]

    • Triethylamine (Et₃N, 1.5 eq)[1]

    • Dichloromethane (DCM, anhydrous)[1]

  • Procedure:

    • Dissolve piperidine and Et₃N in DCM at 0°C under N₂ atmosphere.

    • Dropwise add 4-tert-butylphenyl chloroformate dissolved in DCM.

    • Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 4 hours.

    • Quench: Add water. Extract organic layer.

    • Purification: Wash with 1M HCl (to remove unreacted amine), then Brine.[1] Dry over MgSO₄.[1]

    • Isolation: Concentrate in vacuo. Recrystallize from Hexane/EtOAc (4:1).[1]

Protocol B: Single Crystal Growth (Slow Evaporation)

Objective: Obtain X-ray quality crystals for structural determination.

  • Solvent System: Ethyl Acetate : n-Heptane (1:1 v/v).[1]

  • Method:

    • Dissolve 50 mg of the purified solid in 2 mL of Ethyl Acetate.

    • Add n-Heptane dropwise until slight turbidity appears, then add 1 drop of Ethyl Acetate to clear.[1]

    • Filter solution through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover vial with Parafilm and puncture 3-4 small holes.

    • Store at 4°C in a vibration-free environment for 7-14 days.

  • Validation: Inspect crystals under polarized light microscopy for birefringence (indicates crystallinity) before mounting for XRD.

Structural & Pathway Visualization[1]

Figure 1: Synthesis and Structural Logic

This diagram illustrates the conversion of precursors into the target scaffold and highlights the key structural domains responsible for crystal packing.[1]

Gcluster_featuresStructural Domains impacting XRDPre1Piperidine(Nucleophile)InterTetrahedralIntermediatePre1->Inter+ Et3N, DCM0°CPre24-tert-butylphenylchloroformate(Electrophile)Pre2->InterProduct4-tert-butylphenylpiperidine-1-carboxylateInter->Product- HClEliminationDomain1Piperidine Ring(Chair Conformation)Product->Domain1Domain2Carbamate Linker(Rigid, Planar)Product->Domain2Domain34-t-Butylphenyl(Bulky, Lipophilic)Product->Domain3

Caption: Reaction pathway for the synthesis of the target carbamate, highlighting the three distinct structural domains that dictate the crystal lattice geometry.

Figure 2: Crystal Packing Interaction Network

A logical representation of the intermolecular forces stabilizing the crystal lattice, contrasting the Reference vs. the Target.[1]

Packingcluster_refReference: Phenyl Analogcluster_targetTarget: 4-t-Butyl AnalogRef_MolPhenylDerivativeH_BondC-H···OHydrogen BondsRef_Mol->H_BondPrimaryPi_Stackπ-π Stacking(Face-to-Face)Ref_Mol->Pi_StackSecondaryTgt_Mol4-t-ButylDerivativeStericSteric Hindrance(t-Butyl Group)Tgt_Mol->StericDisrupts StackingVDWVan der Waals(Hydrophobic)Tgt_Mol->VDWDominantCH_PiC-H···π(Edge-to-Face)Tgt_Mol->CH_PiStabilizingSteric->Pi_StackInhibits

Caption: Comparison of dominant crystal packing forces. The bulky tert-butyl group in the target compound inhibits the planar pi-stacking observed in the reference, shifting stabilization to van der Waals and C-H[1]···π interactions.

References

  • Shahwar, D., Tahir, M. N., Ahmad, N., Ullah, S., & Khan, M. A. (2010).[1] Phenyl piperidine-1-carboxylate.[7][8] Acta Crystallographica Section E: Structure Reports Online, 66(1), o21.[1] Link

  • Life Chemicals. (2024).[1] Screening Compound: 4-tert-butylphenyl piperidine-1-carboxylate (CAS 694472-69-0).[1] Life Chemicals Library. Link

  • Wang, M., Wang, W., & Qiao, X. (2016).[1] Synthesis of piperidine-1-carboxylate derivatives as intermediates for Vandetanib. Atlantis Press.[1] Link

  • PubChem. (2024).[1] Compound Summary: tert-butyl 4-phenylpiperidine-1-carboxylate.[1] National Library of Medicine. Link

  • Cambridge Crystallographic Data Centre (CCDC). Search for Piperidine Carbamate Structures. CCDC. Link

Safety Operating Guide

Personal protective equipment for handling 4-tert-butylphenyl piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat this compound as a "Silent Hazard." While many piperidine carboxylates are classified merely as irritants (Skin/Eye Irrit. 2), 4-tert-butylphenyl piperidine-1-carboxylate possesses a structural moiety that demands elevated precautions beyond standard "white powder" protocols.

The Critical Scientific Context: Upon hydrolysis (metabolic or environmental), this compound releases 4-tert-butylphenol (PTBP) . According to the European Chemicals Agency (ECHA), PTBP is a Substance of Very High Concern (SVHC) due to endocrine disruption properties and is a known agent of chemical leukoderma (skin depigmentation) [1, 2].

Therefore, this protocol mandates PPE designed not just for acute irritation, but for dermal permeation resistance and inhalation protection against endocrine-active metabolites.

Hazard Assessment & PPE Logic

The following assessment derives safety requirements from the chemical Structure-Activity Relationship (SAR).

Hazard ClassSource ComponentPhysiological Risk
Endocrine Disruption 4-tert-butylphenyl groupPotential interference with hormonal systems (estrogenic activity) upon degradation [1].
Dermal Depigmentation 4-tert-butylphenol metaboliteMelanocyte toxicity leading to permanent skin whitening (Leukoderma) [2].
Acute Irritation Piperidine moietyMucous membrane inflammation, respiratory tract irritation, and severe eye damage [3].
Sensitization Carbamate linkagePotential for allergic dermatitis upon repeated exposure.

Personal Protective Equipment (PPE) Matrix

This matrix supersedes standard BSL-1/BSL-2 requirements. Adherence is mandatory for all synthesis, purification, and weighing operations.

PPE CategoryStandard RequirementTechnical Justification (The "Why")
Hand Protection Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) or Laminate4-tert-butylphenol permeates standard latex rapidly. Double nitrile provides a "breakthrough time" buffer of >480 mins for solid handling [4].
Respiratory P100 / N95 Respirator (If outside Fume Hood)Fine particulates from carbamates can sensitize the respiratory tract. In-hood handling is preferred; respirator is mandatory for spill cleanup.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Carbamates can hydrolyze on the moist surface of the cornea, causing delayed chemical burns.
Body Defense Tyvek® Lab Coat (Closed Front) + Chemical ApronCotton lab coats absorb phenols, keeping the toxin against the skin. Non-woven Tyvek repels dust and splashes.

Operational Workflow: The "Clean-Chain" Protocol

This workflow is designed to prevent cross-contamination of common lab surfaces (pipettes, door handles, keyboards).

Phase A: Preparation (Donning)
  • Inspection: Check fume hood flow rate (Face velocity: 80–100 fpm).

  • Barrier Setup: Place a disposable absorbent pad (benchkote) in the hood. This defines the "Hot Zone."

  • Glove Layering: Don inner gloves (taped to sleeve if handling >1g). Don outer gloves.

Phase B: Handling & Synthesis
  • Weighing: Use an anti-static gun if the powder is fluffy. Static discharge can disperse endocrine-disrupting dust outside the balance enclosure.

  • Solubilization: Add solvent slowly. Exothermic solvation can aerosolize the compound.

  • Tool Isolation: Any spatula or weigh boat used stays in the "Hot Zone" until decontamination.

Phase C: Decontamination & Doffing
  • Primary Decon: Wipe "Hot Zone" tools with 10% NaOH (hydrolyzes the carbamate in a controlled manner) followed by Ethanol.

  • Outer Glove Removal: Peel outer gloves inside the hood, turning them inside out. Dispose of as solid hazardous waste.

  • Hand Wash: Wash hands with soap and water while still wearing inner gloves (removes invisible residue), then remove inner gloves.

Visualizing the Safety Logic

The following diagram illustrates the decision pathway for risk assessment, highlighting the hidden hydrolysis hazard.

SafetyLogic Compound 4-tert-butylphenyl piperidine-1-carboxylate Hydrolysis Metabolic/Environmental Hydrolysis Compound->Hydrolysis Exposure Metabolite Release of 4-tert-butylphenol Hydrolysis->Metabolite Cleavage Risk1 Endocrine Disruption (Systemic) Metabolite->Risk1 Risk2 Leukoderma (Dermal) Metabolite->Risk2 Action REQUIRED PPE: Double Nitrile + Tyvek (Prevent Absorption) Risk1->Action Risk2->Action Dictates Protocol

Figure 1: Risk Assessment Logic. The protocol is driven by the toxicity of the hydrolysis metabolite (4-tert-butylphenol), not just the parent compound.

Emergency Response Procedures

Scenario A: Dry Powder Spill (>10 mg)
  • Alert: Announce "Chemical Spill" to immediate lab mates.

  • Isolate: Do not attempt to sweep. Sweeping generates dust.

  • Neutralize: Cover spill with wet paper towels (water/surfactant mix) to dampen the powder.

  • Collect: Scoop the damp mass into a hazardous waste jar.

  • Clean: Wash surface with 1N NaOH (to degrade residue) followed by water.

Scenario B: Dermal Exposure[1]
  • Immediate Action: Remove contaminated clothing immediately.[1][2][3][4][5] Do not worry about modesty; phenol derivatives absorb rapidly.

  • Wash: Rinse with copious water for 15 minutes. Do not use ethanol on skin; it enhances the absorption of phenolic compounds [5].

  • Report: Seek medical attention. Mention "Phenol/Carbamate derivative exposure."

Disposal & Environmental Compliance

Do not dispose of down the drain. This compound and its metabolites are toxic to aquatic life with long-lasting effects (H411/H410).

  • Solid Waste: Segregate into "Toxic Organic Solids." Label clearly with "Contains Endocrine Disruptor."

  • Liquid Waste: Collect in "Non-Halogenated Organic" waste (unless halogenated solvents were used).

  • Empty Containers: Triple rinse with acetone inside the fume hood before discarding. Treat rinsate as hazardous waste.

References

  • National Institutes of Health (PubChem). (n.d.). 4-tert-Butylphenol Compound Summary (Toxicity). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure: Phenol and Derivatives. Retrieved from [Link]

Sources

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